Product packaging for Phenothiazine-10-propionitrile(Cat. No.:CAS No. 1698-80-2)

Phenothiazine-10-propionitrile

Cat. No.: B133782
CAS No.: 1698-80-2
M. Wt: 252.3 g/mol
InChI Key: YYDIIBWHOHWIOM-UHFFFAOYSA-N
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Description

Phenothiazine-10-propionitrile, with the CAS Registry Number 1698-80-2 and molecular formula C 15 H 12 N 2 S, is a versatile chemical intermediate in organic and medicinal chemistry research . Its structure features a phenothiazine core—a tricyclic system containing nitrogen and sulfur—linked to a propionitrile group at the N-10 position, making it a valuable scaffold for the design and synthesis of novel compounds with diverse biological activities . This compound serves as a crucial precursor in chemical synthesis. It is used, for instance, in the preparation of novel phenothiazine derivatives fused with heterocyclic rings, which are then evaluated for antimicrobial properties . Furthermore, the propionitrile side chain is a key functional group that can be modified or reduced, as detailed in synthetic patents, to access other valuable phenothiazine-based amines . The phenothiazine pharmacophore is recognized for its broad biological potential, and derivatives built from intermediates like this compound have been investigated for activities including anticancer, antimicrobial, and multidrug resistance reversal effects . Research Applications: • Medicinal Chemistry: A key building block for the synthesis of new phenothiazine derivatives for biological screening . • Anticancer Research: Serves as a core structure in the development of novel compounds, such as phenothiazine-cyanochalcones, investigated as dual inhibitors for oncology targets . • Antimicrobial Research: Used as a precursor for novel heterocyclic compounds with evaluated antimicrobial activity . Intended Use and Handling: this compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle this chemical in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2S B133782 Phenothiazine-10-propionitrile CAS No. 1698-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenothiazin-10-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDIIBWHOHWIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281406
Record name 10-(2-Cyanoethyl)phenothiazine
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-80-2
Record name Phenothiazine-10-propionitrile
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine-10-propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(2-Cyanoethyl)phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-(2-cyanoethyl)phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 10-(2-cyanoethyl)phenothiazine. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical attributes and potential applications of this phenothiazine derivative.

Chemical Identity and Physical Properties

10-(2-cyanoethyl)phenothiazine, also known as 3-(10H-phenothiazin-10-yl)propanenitrile, is a derivative of the heterocyclic compound phenothiazine. The core structure consists of a tricyclic system with two benzene rings fused to a thiazine ring, with a cyanoethyl group attached to the nitrogen atom at position 10.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂S[1]
Molecular Weight 252.33 g/mol [1]
CAS Number 1698-80-2[1]
Appearance Solid (predicted)
IUPAC Name 3-(10H-phenothiazin-10-yl)propanenitrile[1]

Synthesis

The synthesis of 10-(2-cyanoethyl)phenothiazine can be achieved through the N-alkylation of phenothiazine. A plausible synthetic route involves the reaction of phenothiazine with a suitable cyanoethylating agent, such as 3-chloropropionitrile or acrylonitrile, in the presence of a base. This type of reaction is a common method for the synthesis of N-substituted phenothiazine derivatives.

Experimental Protocol: Proposed Synthesis of 10-(2-cyanoethyl)phenothiazine

This protocol is based on general methods for the N-alkylation of phenothiazine and may require optimization.

Materials:

  • Phenothiazine

  • 3-Chloropropionitrile (or Acrylonitrile)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of phenothiazine in anhydrous DMF, an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the phenothiazine anion.

  • An equimolar amount of 3-chloropropionitrile (or acrylonitrile) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is extracted several times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 10-(2-cyanoethyl)phenothiazine.

G Proposed Synthesis of 10-(2-cyanoethyl)phenothiazine phenothiazine Phenothiazine phenothiazine_anion Phenothiazine Anion phenothiazine->phenothiazine_anion + Base base Base (e.g., NaH) in Anhydrous DMF product 10-(2-cyanoethyl)phenothiazine phenothiazine_anion->product + Cyanoethylating Agent cyanoethylating_agent Cyanoethylating Agent (e.g., 3-Chloropropionitrile) workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification purification->product Pure Product

Caption: Proposed reaction workflow for the synthesis of 10-(2-cyanoethyl)phenothiazine.

Spectral Data

The structural confirmation of 10-(2-cyanoethyl)phenothiazine is based on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of 10-(2-cyanoethyl)phenothiazine (also known as phenothiazine-10-propionitrile) provides key information about its functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡N stretching
~3100-3000Medium-WeakAromatic C-H stretching
~2950-2850Medium-WeakAliphatic C-H stretching
~1600-1450Strong-MediumAromatic C=C stretching
~1300MediumC-N stretching
~750StrongC-H out-of-plane bending (aromatic)

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.

Ionm/z (Predicted)
[M]⁺252.07
[M+H]⁺253.08
[M+Na]⁺275.06

The fragmentation pattern would likely involve the loss of the cyanoethyl side chain or parts thereof.

Chemical Reactivity and Stability

The phenothiazine nucleus is known to be susceptible to oxidation, which can occur at the sulfur atom to form the corresponding sulfoxide and sulfone. The reactivity of the cyano group in the side chain allows for various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing pathways for the synthesis of further derivatives. The compound should be stored in a cool, dark place to prevent degradation.

Potential Biological Activity and Applications

While specific biological data for 10-(2-cyanoethyl)phenothiazine are limited in the reviewed literature, the phenothiazine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of phenothiazine have been extensively studied and are used clinically for their antipsychotic, antihistaminic, antiemetic, and antimicrobial properties.[2][3][4]

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the antagonism of dopamine D2 receptors in the central nervous system. It is plausible that 10-(2-cyanoethyl)phenothiazine could exhibit similar activities.

Dopamine D2 Receptor Antagonism Signaling Pathway

The antagonism of the dopamine D2 receptor by phenothiazine derivatives interferes with the downstream signaling cascade initiated by dopamine. This is a key mechanism for their antipsychotic effects.

G General Mechanism of Phenothiazine Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_pre Dopamine D2R Dopamine D2 Receptor Dopamine_pre->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets leading to Phenothiazine 10-(2-cyanoethyl)phenothiazine (Antagonist) Phenothiazine->D2R Blocks

Caption: Dopamine D2 receptor antagonism by a phenothiazine derivative.

Antimicrobial and Cytotoxic Potential

Numerous phenothiazine derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacteria and fungi.[2][3][4] Furthermore, many phenothiazines exhibit cytotoxic effects against various cancer cell lines, and their potential as anticancer agents is an active area of research.[5] The specific antimicrobial and cytotoxic profile of 10-(2-cyanoethyl)phenothiazine would require dedicated experimental evaluation.

Conclusion

10-(2-cyanoethyl)phenothiazine is a derivative of the versatile phenothiazine scaffold. While detailed experimental data for this specific compound are not extensively available in the public domain, its chemical properties can be largely inferred from the well-established chemistry of phenothiazines. Its synthesis is achievable through standard N-alkylation procedures, and its structure can be confirmed by spectroscopic methods. Based on the known biological activities of related compounds, 10-(2-cyanoethyl)phenothiazine holds potential for further investigation in the fields of medicinal chemistry and drug discovery, particularly in the areas of neuropsychiatric disorders, infectious diseases, and oncology. Further research is warranted to fully elucidate its specific biological profile and potential therapeutic applications.

References

Spectroscopic Profile of Phenothiazine-10-propionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenothiazine-10-propionitrile (CAS No: 1698-80-2), a key intermediate in the synthesis of various phenothiazine derivatives with significant pharmacological interest. Due to the limited availability of published experimental spectra for this specific compound, this guide combines data from authoritative databases with predicted values and information from closely related analogs to offer a robust analytical profile.

Core Spectroscopic Data

The structural and molecular properties of this compound form the basis of its spectroscopic characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂SNIST WebBook[1]
Molecular Weight 252.334 g/mol NIST WebBook[1]
Monoisotopic Mass 252.07211 DaPubChemLite[2]
CAS Number 1698-80-2NIST WebBook[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~ 7.0 - 7.3mAromatic Protons (8H)
~ 4.1 - 4.3t-N-CH₂-
~ 2.8 - 3.0t-CH₂-CN

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~ 145C (quaternary, attached to N and S)
~ 120 - 130Aromatic CH
~ 118-CN (nitrile)
~ 45-N-CH₂-
~ 18-CH₂-CN

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook, recorded as a solution in chloroform.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~ 2250MediumC≡N stretch (nitrile)
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1600, 1480, 1450StrongAromatic C=C skeletal vibrations
~ 1250StrongC-N stretch
~ 750StrongC-H out-of-plane bending

Mass Spectrometry (MS)

An experimental mass spectrum for this compound is noted as available in the NIST WebBook, likely obtained through electron ionization (EI).[1] PubChemLite provides predicted m/z values for various adducts, which are useful for interpreting high-resolution mass spectrometry (HRMS) data.[2]

m/zAdductSource
252.07156[M]⁺PubChemLite (Predicted)[2]
253.07939[M+H]⁺PubChemLite (Predicted)[2]
275.06133[M+Na]⁺PubChemLite (Predicted)[2]
270.10593[M+NH₄]⁺PubChemLite (Predicted)[2]
291.03527[M+K]⁺PubChemLite (Predicted)[2]
251.06483[M-H]⁻PubChemLite (Predicted)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for similar phenothiazine derivatives.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with dry potassium bromide (100-200 mg) and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a solution of the compound in a suitable solvent (e.g., chloroform) using an appropriate cell.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a solid probe or a gas chromatography inlet can be used to introduce the sample into the ion source of the mass spectrometer. For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) is a common technique. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the ESI source.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structural Framework IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (EI, HRMS) Purification->MS Molecular Weight & Formula Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Cyanoethylation of Phenothiazine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of phenothiazine cyanoethylation, a key reaction in the synthesis of various phenothiazine derivatives. The document details the seminal work of early researchers, outlines the underlying reaction mechanism, and presents detailed experimental protocols. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this guide includes visual representations of the reaction mechanism and experimental workflows to facilitate a deeper understanding of the process.

Introduction

Phenothiazine, a heterocyclic compound first synthesized in 1883, forms the structural backbone of a multitude of pharmacologically significant molecules. The therapeutic potential of phenothiazine derivatives was famously realized with the development of chlorpromazine, revolutionizing the field of psychiatry. The diverse biological activities of these compounds have spurred extensive research into the modification of the phenothiazine nucleus.

One of the fundamental reactions for the functionalization of phenothiazine is N-alkylation. Among these, cyanoethylation, the addition of a cyanoethyl group to the nitrogen atom of the phenothiazine ring, has proven to be a valuable synthetic transformation. This reaction provides a versatile intermediate, 10-(2-cyanoethyl)phenothiazine, which can be further elaborated to introduce a variety of functional groups, leading to the synthesis of novel therapeutic agents and research compounds. This guide delves into the historical discovery of this important reaction and provides the technical details necessary for its successful implementation in a laboratory setting.

Discovery and Historical Context

The exploration of phenothiazine chemistry gained significant momentum in the mid-20th century, following the discovery of the therapeutic properties of its derivatives. While the parent compound was known since the late 19th century, the systematic investigation of its reactivity paved the way for the synthesis of a vast library of analogues.

The cyanoethylation of phenothiazine was first described in the scientific literature in the context of the broader investigation of phenothiazine derivatives. While a definitive "discovery" paper solely focused on this reaction is not readily apparent in early literature, the work of G. Cauquil and A. Casadevall in 1960 is a cornerstone in this area. In their extensive study on the alkylation and acylation of phenothiazines, published in the Bulletin de la Société Chimique de France, they reported the synthesis of various N-substituted derivatives. Notably, their work included the preparation of a phenothiazine derivative through the hydrolysis of its cyanoethylated precursor, indicating the successful execution of the cyanoethylation of the phenothiazine nitrogen.

Later reviews and synthetic methodology papers have referenced this work and further elaborated on the reaction conditions. For instance, the use of a quaternary ammonium hydroxide catalyst, Triton B , for the cyanoethylation of phenothiazine has been documented, highlighting the evolution of the synthetic protocol over time.

Reaction Mechanism

The cyanoethylation of phenothiazine proceeds via a base-catalyzed Michael addition reaction. The mechanism can be described in the following steps:

  • Deprotonation: A base (B:) removes the acidic proton from the nitrogen atom of the phenothiazine ring, generating a phenothiazinate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The phenothiazinate anion attacks the electron-deficient β-carbon of acrylonitrile. Acrylonitrile acts as a Michael acceptor due to the electron-withdrawing nature of the nitrile group.

  • Protonation: The resulting carbanion is protonated by the conjugate acid of the base (HB) to yield the final product, 10-(2-cyanoethyl)phenothiazine.

The reaction is typically carried out in the presence of a catalytic amount of a strong base.

ReactionMechanism phenothiazine Phenothiazine step1 Step 1: Deprotonation phenothiazine->step1 + B: acrylonitrile Acrylonitrile step2 Step 2: Nucleophilic Attack acrylonitrile->step2 base Base (B:) product 10-(2-Cyanoethyl)phenothiazine phenothiazinate Phenothiazinate Anion phenothiazinate->step2 carbanion Carbanion Intermediate step3 Step 3: Protonation carbanion->step3 + HB⁺ protonated_base HB⁺ step1->phenothiazinate - HB⁺ step2->carbanion step3->product - B:

Caption: Mechanism of the base-catalyzed cyanoethylation of phenothiazine.

Experimental Protocols

This section provides detailed methodologies for the cyanoethylation of phenothiazine based on established procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 10-(2-cyanoethyl)phenothiazine.

ExperimentalWorkflow start Start reactants 1. Combine Phenothiazine, Acrylonitrile, and Catalyst in a suitable solvent start->reactants reaction 2. Heat the reaction mixture under reflux reactants->reaction monitoring 3. Monitor reaction progress (e.g., by TLC) reaction->monitoring workup 4. Cool the reaction mixture and perform aqueous workup monitoring->workup extraction 5. Extract the product with an organic solvent workup->extraction drying 6. Dry the organic layer and remove the solvent extraction->drying purification 7. Purify the crude product (e.g., by recrystallization or column chromatography) drying->purification characterization 8. Characterize the final product (e.g., by NMR, IR, MS, and melting point) purification->characterization end End characterization->end

An In-depth Technical Guide to the Physical Characteristics of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Phenothiazine-10-propionitrile, a key intermediate in the synthesis of various phenothiazine derivatives with significant pharmacological activities. This document consolidates available data on its physical properties, outlines experimental protocols for their determination, and situates the compound within its relevant biological context through pathway and workflow diagrams.

Core Physical and Chemical Properties

This compound, with the CAS number 1698-80-2, is a solid, nitrogen- and sulfur-containing heterocyclic compound. Its core structure consists of a phenothiazine nucleus N-substituted with a propionitrile group.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂S[1][2]
Molecular Weight 252.33 g/mol [1][2]
Appearance White Solid-
Melting Point 155-157 °C-
Boiling Point Data not available; likely decomposes at high temperatures.
Solubility Slightly soluble in chloroform and methanol.-
LogP (Octanol/Water Partition Coefficient) 4.203 (Calculated)[1]
LogWS (Log of Water Solubility in mol/L) -4.54 (Calculated)[1]
CAS Number 1698-80-2[1][2]

Experimental Protocols

This section details the generalized experimental methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanoethylation of phenothiazine.

Reaction: Phenothiazine + Acrylonitrile → this compound

General Procedure:

  • Reactant Preparation: Dissolve phenothiazine in a suitable solvent, such as dioxane or another inert solvent.

  • Addition of Acrylonitrile: Add acrylonitrile to the phenothiazine solution.

  • Catalyst: Introduce a basic catalyst, such as Triton B or sodium hydroxide, to facilitate the Michael addition reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash it with water, and then recrystallize it from a suitable solvent, such as ethanol, to obtain pure this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

General Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it gradually.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

General Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to each test tube.

  • Mixing: Agitate the tubes vigorously for a set period (e.g., 1 minute) at a controlled temperature.

  • Observation: Visually inspect the tubes for the presence of undissolved solid. The substance is classified as soluble, slightly soluble, or insoluble based on the extent of dissolution.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectrum: The IR spectrum of this compound is available from the NIST WebBook[2]. Key expected absorptions include:

    • C≡N stretch from the nitrile group, typically in the range of 2260-2220 cm⁻¹.

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

    • C-N and C-S stretching vibrations within the phenothiazine ring system.

    • Aromatic C=C bending vibrations in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenothiazine rings. Two triplet signals would be expected for the two methylene groups of the propionitrile side chain.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the phenothiazine rings, the two methylene carbons of the propionitrile group, and a characteristic signal for the nitrile carbon (typically around 115-125 ppm).

  • UV-Visible (UV-Vis) Spectroscopy: Phenothiazine and its derivatives typically exhibit characteristic UV absorption bands. For this compound, one would expect to observe absorption maxima corresponding to π-π* transitions within the aromatic system[3][4].

Biological Context and Signaling Pathways

This compound serves as a versatile precursor for the synthesis of novel phenothiazine derivatives with a broad range of biological activities, including anticancer and antimicrobial effects[5].

Anticancer Activity of Phenothiazine Derivatives

Phenothiazine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation[6][7][8].

anticancer_pathway phenothiazine Phenothiazine Derivatives pi3k_akt PI3K/Akt/mTOR Pathway phenothiazine->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway phenothiazine->mapk_erk Inhibits apoptosis Induction of Apoptosis phenothiazine->apoptosis cell_cycle Cell Cycle Arrest phenothiazine->cell_cycle proliferation Inhibition of Cell Proliferation pi3k_akt->proliferation mapk_erk->proliferation

Anticancer signaling pathways modulated by phenothiazine derivatives.
Antimicrobial Activity of Phenothiazine Derivatives

The antimicrobial properties of phenothiazine derivatives are attributed to several mechanisms, including the inhibition of bacterial efflux pumps and the generation of reactive oxygen species (ROS), leading to cell damage.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow start Start synthesis Synthesis: Phenothiazine + Acrylonitrile start->synthesis purification Purification: Recrystallization synthesis->purification char_mp Melting Point Determination purification->char_mp char_sol Solubility Testing purification->char_sol char_spec Spectroscopic Analysis (IR, NMR, UV-Vis) purification->char_spec data_analysis Data Analysis and Structure Confirmation char_mp->data_analysis char_sol->data_analysis char_spec->data_analysis end End data_analysis->end

Workflow for the synthesis and characterization of this compound.

References

Navigating the Solubility Landscape of Phenothiazine-10-propionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine-10-propionitrile, a derivative of the versatile phenothiazine scaffold, is a compound of significant interest in medicinal chemistry and materials science. Its tricyclic structure, featuring a nitrogen and sulfur heteroatom, coupled with a polar propionitrile side chain, imparts a unique physicochemical profile that influences its behavior in various solvent systems. Understanding the solubility of this compound is a critical prerequisite for its application in drug design, formulation development, and organic electronics.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. In the absence of extensive published quantitative data for this specific derivative, this guide leverages the known solubility of the parent compound, phenothiazine, to predict its solubility profile. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data tailored to their specific needs.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both a large, nonpolar aromatic system (the phenothiazine core) and a polar functional group (the propionitrile side chain). This duality suggests a nuanced solubility behavior.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The large, hydrophobic surface area of the phenothiazine rings will favor interaction with nonpolar solvents. However, the polar nitrile group will detract from its solubility in these solvents. Therefore, moderate solubility is anticipated.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the propionitrile group. The phenothiazine core, while nonpolar, can be solvated to some extent by these solvents. Consequently, this compound is expected to exhibit good solubility in polar aprotic solvents.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can act as hydrogen bond donors. While the nitrile group can accept hydrogen bonds, the overall molecule lacks strong hydrogen bond donating capabilities. The large nonpolar region will likely limit solubility in highly polar protic solvents like water.[1] Moderate solubility is expected in alcohols like ethanol.

Qualitative Solubility of Phenothiazine

As a reference point, the following table summarizes the qualitative solubility of the parent compound, phenothiazine, in various organic solvents. This can serve as a useful guide for estimating the solubility of this compound, keeping in mind the added polarity from the propionitrile group.

Solvent ClassSolventQualitative Solubility of Phenothiazine
Polar Protic WaterInsoluble
EthanolSlightly soluble
Polar Aprotic AcetoneSoluble
ChloroformSoluble
Nonpolar Diethyl EtherSoluble
BenzeneInsoluble

Note: This data is for the parent compound, phenothiazine, and should be used as an estimation for this compound.[1][2]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[2][3][4][5][6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The agitation ensures continuous mixing of the solid with the solvent.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Methods for Quantification:

  • UV-Vis Spectrophotometry: This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus known concentrations must be prepared first.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and sensitivity and is the preferred method for complex mixtures or when high accuracy is required. A validated HPLC method with a suitable detector (e.g., UV) is necessary.[10][11][12]

Calculation of Solubility:

The solubility (S) is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

S (g/L) = Concentration of diluted sample (g/L) x Dilution Factor

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Equilibrate for 24-72 hours C->D E Withdraw supernatant D->E F Filter through syringe filter E->F G Dilute filtered solution F->G H Quantify concentration (UV-Vis or HPLC) G->H I Calculate Solubility H->I solubility_logic cluster_solute This compound cluster_solvent Solvent Properties cluster_interaction Interaction & Solubility Solute Molecular Structure Core Nonpolar Phenothiazine Core (Hydrophobic) Solute->Core Group Polar Propionitrile Group (Hydrophilic) Solute->Group Interaction1 Favorable Interaction Core->Interaction1 van der Waals forces Interaction2 Favorable Interaction Group->Interaction2 Dipole-Dipole/ H-Bonding Solvent Solvent Polarity Nonpolar Nonpolar (e.g., Toluene) Solvent->Nonpolar Polar Polar Aprotic/Protic (e.g., Acetonitrile, Ethanol) Solvent->Polar Nonpolar->Interaction1 Polar->Interaction2 Result1 => Moderate Solubility Interaction1->Result1 Result2 => Good Solubility Interaction2->Result2

References

A Theoretical Investigation of Phenothiazine-10-propionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

Introduction

Phenothiazine and its derivatives are a cornerstone in drug discovery, exhibiting a remarkable spectrum of pharmacological activities, including antipsychotic, antihistaminic, antiemetic, and, more recently, anticancer and multidrug resistance reversal properties. The therapeutic potential of these compounds is intrinsically linked to their unique three-dimensional "butterfly" structure and their electronic properties, which allow them to interact with various biological targets.

Phenothiazine-10-propionitrile (C₁₅H₁₂N₂S, CAS No: 1698-80-2) is a key intermediate in the synthesis of more complex phenothiazine derivatives. The propionitrile moiety at the N-10 position offers a versatile handle for further chemical modifications. A thorough understanding of the molecular geometry, electronic structure, and reactivity of this core molecule is paramount for predicting its behavior and for the rational design of novel therapeutic agents.

This guide details a proposed theoretical study of this compound using state-of-the-art computational chemistry methods. It covers the recommended experimental protocols for geometry optimization, electronic property calculation, and spectroscopic analysis, and provides templates for data presentation.

Proposed Theoretical Methodology

The following sections outline a comprehensive computational workflow for the theoretical characterization of this compound. This protocol is designed to yield accurate and reliable data for comparison with experimental results and for predictive modeling.

Molecular Geometry Optimization

The first and most critical step in a theoretical study is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

  • Initial Structure: The starting geometry for the calculation can be built using standard molecular modeling software. For enhanced accuracy, the initial coordinates should be based on the known crystal structure of this compound.

  • Computational Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a robust choice that has been widely used for organic molecules, including other phenothiazine derivatives.

  • Basis Set: A Pople-style split-valence basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution and includes polarization and diffuse functions, which are important for accurately modeling the non-bonding interactions and the electronic properties of the nitrile group.

  • Solvent Effects: To simulate a more realistic chemical environment, calculations should be performed both in the gas phase and in a solvent. The Polarizable Continuum Model (PCM) is a widely used and effective method for incorporating the effects of a solvent, such as water or ethanol.

  • Frequency Analysis: Following geometry optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra.

Logical Workflow for Geometry Optimization

G cluster_input Input cluster_calc Calculation cluster_output Output & Validation start Initial Molecular Structure (from Crystal Data) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check final Optimized Ground State Geometry check->final No Imaginary Frequencies

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel derivatives starting from the readily available precursor, Phenothiazine-10-propionitrile. The resulting compounds, including tetrazoles, carboxylic acids, primary amines, and amides, have potential applications in various fields of drug discovery due to the diverse biological activities associated with the phenothiazine scaffold.

Introduction

Phenothiazine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, antiemetic, antimicrobial, anticonvulsant, and anticancer properties.[1] The unique tricyclic structure of phenothiazine allows for extensive functionalization, enabling the modulation of its biological profile. This compound is a versatile starting material that provides a three-carbon side chain at the N-10 position, which can be chemically modified to introduce various functional groups, leading to the generation of novel derivatives with potentially enhanced or novel biological activities.

This document outlines synthetic pathways for the conversion of this compound into key intermediates and final compounds, providing detailed experimental protocols and summarizing the potential biological activities of the resulting derivatives based on existing literature for structurally related compounds.

Synthetic Pathways Overview

The nitrile functionality of this compound serves as a key handle for a variety of chemical transformations. The primary synthetic routes described herein include:

  • [2+3] Cycloaddition: Conversion of the nitrile group into a tetrazole ring, a known bioisostere for carboxylic acids, often leading to compounds with anti-inflammatory and analgesic properties.

  • Hydrolysis: Transformation of the nitrile into a carboxylic acid (Phenothiazine-10-propionic acid), a crucial intermediate for the synthesis of amides and esters with potential biological activities.

  • Reduction: Conversion of the nitrile to a primary amine (Phenothiazine-10-propylamine), which can be further derivatized to explore its potential as an antimicrobial or CNS-active agent.

  • Multi-step Synthesis: A pathway involving hydrolysis, esterification, amidation, and reduction to yield more complex derivatives like Perazine.

These synthetic strategies are illustrated in the workflow diagram below.

Synthesis_Workflow Synthetic Pathways from this compound start This compound tetrazole Phenothiazine-10-propyl-tetrazole start->tetrazole [2+3] Cycloaddition (NaN3, NH4Cl) acid Phenothiazine-10-propionic Acid start->acid Hydrolysis (H+ or OH-) amine Phenothiazine-10-propylamine start->amine Reduction (LiAlH4 or H2/Catalyst) ester Methyl Phenothiazine-10-propionate start->ester Methanolysis (H+, CH3OH) amide Phenothiazine-10-propionamide Derivative acid->amide Amidation (Amine, Coupling Agent) ester->amide Amidation (1-methylpiperazine) perazine Perazine amide->perazine Reduction (Diborane)

Caption: Synthetic routes for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-(10H-Phenothiazin-10-yl)ethyl)-1H-tetrazole

This protocol describes the synthesis of a tetrazole derivative from this compound via a [2+3] cycloaddition reaction. Tetrazoles are recognized as bioisosteres of carboxylic acids and often exhibit a range of biological activities.

Materials:

  • 3-(10H-phenothiazin-10-yl)propanenitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) in DMF (50 mL).

  • Add sodium azide (15 mmol) and ammonium chloride (15 mmol) to the solution.

  • Heat the reaction mixture to 120-125 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the mixture to pH 2 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 5-(2-(10H-phenothiazin-10-yl)ethyl)-1H-tetrazole.

Protocol 2: Synthesis of 3-(10H-Phenothiazin-10-yl)propanoic Acid

This protocol details the hydrolysis of the nitrile group to a carboxylic acid. The resulting propanoic acid derivative is a key intermediate for the synthesis of amides and other derivatives.

Materials:

  • 3-(10H-phenothiazin-10-yl)propanenitrile

  • Sulfuric acid (H₂SO₄), 70% aqueous solution or Sodium Hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (for basic hydrolysis workup)

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, add 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) to 70% sulfuric acid (50 mL).

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 3-(10H-phenothiazin-10-yl)propanoic acid.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, reflux a mixture of 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) and 10% aqueous sodium hydroxide (100 mL) for 8-10 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Protocol 3: Synthesis of 3-(10H-Phenothiazin-10-yl)propan-1-amine

This protocol describes the reduction of the nitrile to a primary amine. Primary amines are valuable intermediates for the synthesis of a wide range of biologically active molecules.

Materials:

  • 3-(10H-phenothiazin-10-yl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) and Hydrogen gas (H₂)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Dilute sulfuric acid and sodium hydroxide solution for workup (LiAlH₄ reduction)

  • Ethanol (for catalytic hydrogenation)

Procedure (LiAlH₄ Reduction):

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (20 mmol) in anhydrous diethyl ether (100 mL).

  • Slowly add a solution of 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) in anhydrous diethyl ether (50 mL) to the stirred suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Filter the resulting granular precipitate and wash it with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate and evaporate the solvent to give the crude amine.

  • Purify the product by column chromatography or distillation under reduced pressure.

Procedure (Catalytic Hydrogenation):

  • In a hydrogenation apparatus, dissolve 3-(10H-phenothiazin-10-yl)propanenitrile (10 mmol) in ethanol (100 mL).

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir the mixture at room temperature until hydrogen uptake ceases.

  • Filter the catalyst through a pad of celite and wash the pad with ethanol.

  • Evaporate the solvent from the filtrate to obtain the crude amine.

  • Purify as described above.

Protocol 4: Synthesis of N-Substituted 3-(10H-Phenothiazin-10-yl)propanamide

This protocol outlines the synthesis of an amide derivative from the corresponding carboxylic acid.

Materials:

  • 3-(10H-phenothiazin-10-yl)propanoic acid

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., DCC, EDC)

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

Procedure (via Acyl Chloride):

  • In a round-bottom flask, reflux a solution of 3-(10H-phenothiazin-10-yl)propanoic acid (10 mmol) in thionyl chloride (20 mL) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.

  • Slowly add a solution of the desired amine (12 mmol) and triethylamine (15 mmol) in DCM (20 mL).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities and Data

The synthesized derivatives of this compound are expected to exhibit a range of biological activities based on the known pharmacology of the phenothiazine nucleus and the introduced functional groups. The following tables summarize representative quantitative data for various phenothiazine derivatives from the literature, which can guide the biological evaluation of the newly synthesized compounds.

Table 1: Antimicrobial Activity of Phenothiazine Derivatives
Compound TypeTest OrganismMIC (µg/mL)Reference
Phenothiazine-sulphonamideS. aureus1.0 - 3.5[2]
Phenothiazine-sulphonamideE. coli1.0 - 3.5[2]
Phenothiazine-sulphonamideS. typhi1.0 - 3.5[2]
Phenothiazine-sulphonamideA. fumigatus1.0 - 3.5[2]
Various PhenothiazinesS. aureus32 - 64[1]
Various PhenothiazinesE. coli64 - 128[1]
Table 2: Anti-inflammatory Activity of Phenothiazine Derivatives
Compound TypeAssayActivity (% inhibition)DoseReference
Pyrazolinyl-thiadiazolyl-methyl-phenothiazineCarrageenan-induced edema46.250 mg/kg p.o.[3]
Pyrazolinyl-oxadiazolyl-methyl-phenothiazineCarrageenan-induced edema48.050 mg/kg p.o.[3]
Phenylbutazone (Standard)Carrageenan-induced edema44.5250 mg/kg p.o.[3]
Table 3: Anticonvulsant Activity of Phenothiazine Derivatives
Compound TypeSeizure ModelProtection (%)Reference
Thiazolidonyl-phenothiazinesPentylenetetrazol-induced20 - 60[4]
Oxadiazole substituted phenothiazinesStrychnine-inducedSignificant activity
Phthalimide derivatives (for comparison)MESUp to 100[5]

Signaling Pathway and Mechanism of Action

The diverse biological effects of phenothiazine derivatives stem from their interaction with multiple cellular targets. For instance, their antimicrobial activity can be attributed to the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for antibiotic resistance. The diagram below illustrates a proposed mechanism for the antibacterial action of phenothiazine derivatives.

Antimicrobial_Mechanism Proposed Antibacterial Mechanism of Phenothiazine Derivatives pheno Phenothiazine Derivative membrane Bacterial Cell Membrane pheno->membrane Intercalates efflux Efflux Pump pheno->efflux Inhibits disruption Membrane Disruption membrane->disruption inhibition Efflux Pump Inhibition efflux->inhibition antibiotic Antibiotic antibiotic->efflux is expelled by death Bacterial Cell Death disruption->death accumulation Intracellular Antibiotic Accumulation inhibition->accumulation accumulation->death

Caption: Proposed mechanism of antibacterial action for phenothiazine derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of novel phenothiazine derivatives. The protocols provided in these application notes offer robust methods for the preparation of tetrazoles, carboxylic acids, primary amines, and amides. The anticipated biological activities of these compounds, supported by data from existing literature, make them promising candidates for further investigation in various drug discovery programs, particularly in the areas of antimicrobial, anti-inflammatory, and CNS-related research. Researchers are encouraged to utilize these protocols as a foundation for the development of new and potent therapeutic agents.

References

Application Notes and Protocols: Cyanoethylation of Phenothiazine using Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-cyanoethylation of phenothiazine to synthesize 10-(2-cyanoethyl)phenothiazine. This reaction is a crucial step in the derivatization of the phenothiazine core, a privileged scaffold in medicinal chemistry. The protocol outlines the reaction conditions, purification methods, and expected outcomes. Additionally, this note includes a summary of quantitative data and characterization details for the final product.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. Modification of the nitrogen atom at the 10-position of the phenothiazine ring is a common strategy to modulate its pharmacological profile. Cyanoethylation, the addition of a cyanoethyl group, is a versatile method for introducing a reactive handle that can be further elaborated into other functional groups, thereby enabling the synthesis of diverse compound libraries for drug discovery and development.

The reaction involves the Michael addition of the secondary amine of the phenothiazine nucleus to acrylonitrile. This process is typically base-catalyzed, with organic bases such as benzyltrimethylammonium hydroxide (Triton B) being effective in promoting the reaction.

Reaction Scheme and Mechanism

The cyanoethylation of phenothiazine proceeds via a base-catalyzed Michael addition mechanism. The basic catalyst deprotonates the nitrogen atom of the phenothiazine ring, forming a nucleophilic phenothiazine anion. This anion then attacks the β-carbon of the electrophilic acrylonitrile, followed by protonation to yield the final product, 10-(2-cyanoethyl)phenothiazine.

Reaction Scheme cluster_reactants Reactants cluster_product Product reactants Phenothiazine + Acrylonitrile product 10-(2-cyanoethyl)phenothiazine reactants->product Cyanoethylation catalyst Base Catalyst (e.g., Triton B) Phenothiazine Phenothiazine Acrylonitrile Acrylonitrile Cyanoethylphenothiazine Cyanoethylphenothiazine

Caption: General scheme for the cyanoethylation of phenothiazine.

Quantitative Data Summary

While a specific literature source providing a detailed protocol with yields for the direct cyanoethylation of phenothiazine with acrylonitrile was not identified in the searches, the following table summarizes typical data that would be collected for such a reaction. The expected yield is based on similar cyanoethylation reactions of heterocyclic amines.

ParameterValueReference
Product Name 10-(2-cyanoethyl)phenothiazineNIST Chemistry WebBook[1]
(Phenothiazine-10-propionitrile)
CAS Number 1698-80-2NIST Chemistry WebBook[1]
Molecular Formula C₁₅H₁₂N₂SNIST Chemistry WebBook[1]
Molecular Weight 252.33 g/mol NIST Chemistry WebBook[1]
Typical Yield Moderate to High (expected)General knowledge of cyanoethylation rxns
Physical Appearance SolidGeneral knowledge

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the cyanoethylation of heterocyclic amines using a basic catalyst.[2] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Phenothiazine

  • Acrylonitrile (freshly distilled)

  • Benzyltrimethylammonium hydroxide (Triton B), 40% solution in methanol

  • Dioxane (anhydrous)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve phenothiazine (1.0 equivalent) in anhydrous dioxane.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of Triton B (e.g., 0.1 equivalents).

  • Acrylonitrile Addition: Heat the mixture to a gentle reflux. Add acrylonitrile (1.1 to 1.5 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Maintain the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes.

    • Filter the hot solution through a fluted filter paper to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions:

  • Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenothiazine and its derivatives may cause skin irritation. Avoid direct contact.

Characterization Data

Infrared (IR) Spectroscopy:

The IR spectrum of the product, 10-(2-cyanoethyl)phenothiazine, is available from the NIST Chemistry WebBook.[1] Key characteristic peaks include:

  • C≡N stretch: A sharp absorption band around 2250 cm⁻¹, indicative of the nitrile group.

  • Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H stretch: Peaks in the region of 2850-2960 cm⁻¹.

  • C-N stretch: Absorption in the fingerprint region.

  • Absence of N-H stretch: The disappearance of the N-H stretching band of the starting phenothiazine (typically around 3300-3400 cm⁻¹) confirms the N-alkylation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 10-(2-cyanoethyl)phenothiazine.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolve Dissolve Phenothiazine in Dioxane add_catalyst Add Triton B Catalyst dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux add_acrylonitrile Add Acrylonitrile Dropwise reflux->add_acrylonitrile react React for 4-8 hours add_acrylonitrile->react cool Cool to Room Temp. react->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry

Caption: Experimental workflow for the cyanoethylation of phenothiazine.

Signaling Pathways and Logical Relationships

As this protocol describes a chemical synthesis, there are no biological signaling pathways directly involved in the reaction itself. The logical relationship of the synthesis is a linear progression from starting materials to the final product, as depicted in the experimental workflow. The primary relationship is the chemical transformation of the phenothiazine molecule.

G Start Phenothiazine (Starting Material) Intermediate Phenothiazine Anion (Nucleophile) Start->Intermediate Deprotonation Reagent Acrylonitrile Reagent->Intermediate Catalyst Triton B Catalyst->Start Product 10-(2-cyanoethyl)phenothiazine (Final Product) Intermediate->Product Michael Addition

Caption: Logical relationship of the key chemical transformation steps.

References

Applications of Phenothiazine-10-propionitrile in Medicinal Chemistry: From Synthetic Intermediate to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Phenothiazine-10-propionitrile serves as a pivotal intermediate in the synthesis of a variety of bioactive phenothiazine derivatives. While direct biological applications of this compound are not extensively documented, its true value in medicinal chemistry lies in its utility as a versatile starting material for the creation of compounds with significant therapeutic potential, including antipsychotic, anticancer, and antimicrobial agents. This document provides detailed protocols for the synthesis of bioactive molecules derived from this compound and the subsequent evaluation of their biological activities.

Synthesis of Bioactive Phenothiazine Derivatives

This compound is a key precursor for introducing a three-carbon chain at the N10 position of the phenothiazine ring, which is a common structural motif in many pharmacologically active compounds. Below are protocols for the synthesis of representative bioactive molecules starting from this compound.

Protocol 1: Synthesis of Perazine, an Antipsychotic Agent

Perazine is a piperazinyl-alkyl-phenothiazine derivative used as a neuroleptic drug. Its synthesis can be achieved from this compound through a multi-step process.

Experimental Protocol:

Step 1: Hydrolysis of this compound to 3-(10H-Phenothiazin-10-yl)propanoic acid.

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(10H-Phenothiazin-10-yl)propanoic acid.

Step 2: Amidation of 3-(10H-Phenothiazin-10-yl)propanoic acid with 1-methylpiperazine.

  • Dissolve 3-(10H-Phenothiazin-10-yl)propanoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add 1-methylpiperazine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the amide intermediate.

Step 3: Reduction of the amide to Perazine.

  • Dissolve the amide intermediate (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) (2-3 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench carefully by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or crystallization to yield Perazine.

G cluster_synthesis Synthesis of Perazine from this compound PTPN This compound Acid 3-(10H-Phenothiazin-10-yl)propanoic acid PTPN->Acid Hydrolysis (NaOH, EtOH/H2O, Reflux) Amide Amide Intermediate Acid->Amide Amidation (1-methylpiperazine, DCC/EDC) Perazine Perazine Amide->Perazine Reduction (LiAlH4 or BH3·THF)

Synthetic pathway for Perazine.

Biological Activity of Perazine

Perazine is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist[1]. Its clinical efficacy in treating psychosis is attributed to its ability to block dopaminergic neurotransmission in the mesolimbic pathway of the brain.

Quantitative Data for Perazine:

ParameterValueReference
Dopamine D2 Receptor Affinity (Ki)10-50 nM[1]

Signaling Pathway of Perazine

The primary mechanism of action of Perazine involves the blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). This blockade interferes with the downstream signaling cascades typically activated by dopamine.

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Perazine Perazine Perazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Regulation) PKA->Downstream Phosphorylates

Perazine's antagonism of the D2 receptor.

Protocol 2: Synthesis of Phenothiazine-Fused Heterocycles

This compound can be a starting point for the synthesis of various fused heterocyclic systems with potential antimicrobial and anticancer activities. The nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo cyclization reactions, or the propionitrile side chain can be modified to introduce other reactive functionalities.

Experimental Protocol: Synthesis of a Pyrido[3,2,1-kl]phenothiazine Derivative

  • Hydrolysis: Convert this compound to 3-(10H-Phenothiazin-10-yl)propanoic acid as described in Protocol 1, Step 1.

  • Cyclization: Treat the resulting propanoic acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 100-140 °C) for 1-3 hours.

  • Work-up: Pour the reaction mixture onto ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired fused heterocyclic compound.

Biological Evaluation of Phenothiazine Derivatives

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized phenothiazine derivatives.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized phenothiazine derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for a Representative Phenothiazine-fused Heterocycle:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)9.8

Note: The above data is representative and will vary depending on the specific synthesized compound.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of synthesized phenothiazine derivatives against various bacterial strains.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of the synthesized compound in DMSO and make serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for a Representative Phenothiazine-fused Heterocycle:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Note: The above data is representative and will vary depending on the specific synthesized compound.

General Experimental Workflow

The development of bioactive compounds from this compound follows a logical progression from synthesis to biological evaluation.

G cluster_assays Biological Assays Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay Anticancer Anticancer Assays (e.g., MTT, Apoptosis) BioAssay->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) BioAssay->Antimicrobial DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Studies Anticancer->DataAnalysis Antimicrobial->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

General workflow for drug discovery.

References

Application Notes and Protocols for Phenothiazine-10-propionitrile in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the investigation of phenothiazine derivatives in anticancer drug design. It is important to note that while the core phenothiazine structure has demonstrated anticancer properties, specific data for phenothiazine-10-propionitrile regarding its cytotoxic activity, mechanism of action, and effects on signaling pathways is limited in the currently available scientific literature. Therefore, the experimental protocols and data presented below are based on established methodologies for testing phenothiazine compounds and may require optimization for this compound.

Introduction

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities. Initially developed as antipsychotic medications, numerous studies have revealed their potential as anticancer agents. The proposed mechanisms for their antitumor activity are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. This document provides a detailed guide for researchers interested in exploring the anticancer potential of this compound.

Postulated Mechanism of Action

Based on the known activities of other phenothiazine derivatives, it is hypothesized that this compound may exert its anticancer effects through the disruption of one or more critical signaling pathways involved in cancer cell proliferation and survival. The two primary pathways often implicated in the anticancer action of phenothiazines are the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]

Diagram of Postulated Signaling Pathway Inhibition:

phenothiazine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Akt->Survival Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF Phenothiazine This compound (Hypothesized Target) Phenothiazine->PI3K Inhibition Phenothiazine->Akt Inhibition Phenothiazine->ERK Inhibition

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.

Data Presentation: Representative Anticancer Activity of Phenothiazine Derivatives

Phenothiazine DerivativeCancer Cell LineAssay TypeIC50 Value (µM)Reference
TrifluoperazineA549 (Lung Carcinoma)MTT Assay1.526[3]
ThioridazineH1299 (Lung Carcinoma)MTT Assay12.895[4]
FluphenazineVarious Cancer Cell LinesViability Assay7.04 - 23.33[5]
CWHM-974 (Novel Analog)Various Cancer Cell LinesViability Assay1.37 - 14.03[5]
PEGylated Phenothiazine (PPO)HepG2 (Liver Cancer)MTS Assay161.3[6]
PEGylated Phenothiazine (PPO)MCF7 (Breast Cancer)MTS Assay131.7[6]

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro evaluation of this compound as an anticancer agent.

Synthesis of this compound

Objective: To synthesize 10-(2-cyanoethyl)phenothiazine.

Materials:

  • Phenothiazine

  • Acrylonitrile

  • Potassium hydroxide

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve phenothiazine in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Slowly add acrylonitrile to the reaction mixture at room temperature.

  • Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated product, this compound, is collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

synthesis_workflow Start Start Reactants Phenothiazine + Acrylonitrile + KOH (catalyst) Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization NMR, Mass Spec Purification->Characterization End Pure Phenothiazine- 10-propionitrile Characterization->End

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Diagram of Cytotoxicity Assay Workflow:

mtt_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Drug_Treatment Treat with Serial Dilutions of This compound Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with this compound at a predetermined concentration (e.g., near the IC50 value) for a specific time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

While this compound remains a compound with underexplored potential in anticancer research, the established activities of the broader phenothiazine class provide a strong rationale for its investigation. The protocols and background information provided herein offer a solid foundation for researchers to systematically evaluate its efficacy and elucidate its mechanism of action, contributing to the development of novel anticancer therapeutics. Rigorous experimental validation is crucial to determine the specific anticancer profile of this particular derivative.

References

Application Notes and Protocols for Antimicrobial Screening of Phenothiazine-10-propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of novel Phenothiazine-10-propionitrile derivatives. The protocols outlined below are based on established methodologies for determining the efficacy of new chemical entities against a panel of pathogenic microorganisms.

Introduction

Phenothiazine and its derivatives have long been investigated for a wide range of pharmacological activities, including their potential as antimicrobial agents.[1][2] The core phenothiazine structure offers a versatile scaffold for chemical modification, leading to the synthesis of novel derivatives with enhanced antimicrobial properties.[3][4] this compound derivatives, a specific subclass, are of particular interest in the development of new antimicrobial drugs. Their mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for antibiotic resistance in many pathogenic bacteria.[5][6][7][8] This document details the standardized protocols for the preliminary in vitro screening of these compounds, focusing on the determination of their Minimum Inhibitory Concentration (MIC).

Data Presentation

Effective and clear presentation of quantitative data is crucial for the comparative analysis of the antimicrobial efficacy of different this compound derivatives. The following table provides a standardized format for presenting MIC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

Test MicroorganismGram StainDerivative CodeMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)PositivePTPN-01[Insert Data]Vancomycin[Insert Data]
Escherichia coli (e.g., ATCC 25922)NegativePTPN-01[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)NegativePTPN-01[Insert Data]Gentamicin[Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)PTPN-01[Insert Data]Fluconazole[Insert Data]
Staphylococcus aureus (e.g., ATCC 29213)PositivePTPN-02[Insert Data]Vancomycin[Insert Data]
Escherichia coli (e.g., ATCC 25922)NegativePTPN-02[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)NegativePTPN-02[Insert Data]Gentamicin[Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)PTPN-02[Insert Data]Fluconazole[Insert Data]

Experimental Protocols

The following are detailed protocols for two standard methods for antimicrobial susceptibility testing: Broth Microdilution and Agar Well Diffusion.[9][10]

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic stock solution

  • Sterile pipette tips and multichannel pipettes

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of desired concentrations.[9][11]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).[11]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

    • Alternatively, the growth can be quantified by measuring the optical density at 600 nm using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of PTPN Derivatives B->C D Incubate Plate (e.g., 37°C, 16-20h) C->D E Visually Inspect for Growth or Read OD600 D->E F Determine MIC E->F

Workflow for Broth Microdilution Assay
Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound by measuring the zone of inhibition.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound derivative solution

  • Positive control antibiotic solution

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the MHA plate.[9]

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.[9]

  • Application of Compound:

    • Add a fixed volume of the this compound derivative solution to a designated well.

    • Add a solution of a known antibiotic as a positive control to another well and the solvent used to dissolve the compound as a negative control to a separate well.

  • Incubation:

    • Allow the plates to stand for a few hours at room temperature to allow for diffusion of the compounds.

    • Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow A Prepare Microbial Lawn on Agar Plate B Create Wells in Agar A->B C Add PTPN Derivative & Controls to Wells B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Workflow for Agar Well Diffusion Assay

Potential Signaling Pathway and Mechanism of Action

Phenothiazine derivatives are known to exert their antimicrobial effects through multiple mechanisms. A key proposed mechanism is the inhibition of bacterial efflux pumps.[5][6][7] These pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, contributing significantly to multidrug resistance. By inhibiting these pumps, this compound derivatives can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy.

Phenothiazine_Mechanism cluster_cell Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic (Extracellular) EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic (Intracellular) Antibiotic_in->EffluxPump Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic_in->Target Inhibits Bacterial Growth Antibiotic_out->Antibiotic_in Enters Cell PTPN PTPN Derivative PTPN->EffluxPump Inhibits

Proposed Mechanism of Action

References

Experimental procedure for the reduction of the nitrile group in Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitrile group in Phenothiazine-10-propionitrile to synthesize 3-(10H-phenothiazin-10-yl)propan-1-amine. Two common and effective reduction methods are presented: Lithium Aluminum Hydride (LiAlH4) reduction and catalytic hydrogenation.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The propylamine derivative of phenothiazine, 3-(10H-phenothiazin-10-yl)propan-1-amine, is a valuable intermediate for the synthesis of various biologically active molecules. This application note details the chemical transformation of the nitrile group in this compound into a primary amine functionality.

Reaction Scheme

reaction_scheme cluster_reactants cluster_products start This compound end 3-(10H-phenothiazin-10-yl)propan-1-amine reactant This compound (C15H12N2S) product 3-(10H-phenothiazin-10-yl)propan-1-amine (C15H16N2S) reactant->product Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: General reaction scheme for the reduction of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

PropertyThis compound[1][2][3][4][5]3-(10H-phenothiazin-10-yl)propan-1-amine[6][7]
Molecular Formula C15H12N2SC15H16N2S
Molecular Weight 252.33 g/mol 256.37 g/mol
CAS Number 1698-80-22095-21-8
Appearance SolidSolid
Boiling Point Not availableNot available
Melting Point Not availableNot available

Experimental Protocols

Two primary methods for the reduction of the nitrile group are detailed below. The choice of method may depend on the available equipment, scale of the reaction, and desired selectivity.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

This method utilizes the powerful reducing agent Lithium Aluminum Hydride to achieve the transformation. It is typically high-yielding but requires careful handling of the pyrophoric reagent.

4.1.1. Materials and Equipment

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Distilled Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

4.1.2. Experimental Workflow

workflow_LiAlH4 setup Setup reaction under inert atmosphere suspension Suspend LiAlH4 in anhydrous THF setup->suspension cooling Cool suspension to 0 °C suspension->cooling addition Slowly add this compound solution cooling->addition reaction Warm to room temperature and stir addition->reaction monitoring Monitor reaction by TLC reaction->monitoring quenching Quench excess LiAlH4 at 0 °C monitoring->quenching Upon completion filtration Filter the resulting precipitate quenching->filtration extraction Extract the product with diethyl ether filtration->extraction drying Dry the organic layer with Na2SO4 extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography (if necessary) concentration->purification

Caption: Workflow for the LiAlH4 reduction of this compound.

4.1.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend a slight molar excess (e.g., 1.5 equivalents) of LiAlH4 in anhydrous THF.

  • Cooling: Cool the LiAlH4 suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled LiAlH4 suspension with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for a specified time (e.g., 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again. A common ratio for quenching is 1:1:3 by volume of water:15% NaOH:water relative to the mass of LiAlH4 used.

  • Work-up: A granular precipitate should form. Filter the mixture through a pad of celite or filter paper and wash the precipitate thoroughly with diethyl ether or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-(10H-phenothiazin-10-yl)propan-1-amine can be purified by column chromatography on silica gel if necessary.

Method B: Catalytic Hydrogenation

This method employs a metal catalyst (e.g., Raney Nickel or Palladium on Carbon) and a hydrogen source to effect the reduction. It is generally considered a safer and more environmentally friendly alternative to metal hydride reductions.

4.2.1. Materials and Equipment

  • This compound

  • Raney Nickel (or 5-10% Palladium on Carbon)

  • Methanol or Ethanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Filter aid (e.g., Celite)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

4.2.2. Experimental Workflow

workflow_hydrogenation dissolve Dissolve this compound in solvent add_catalyst Add catalyst (e.g., Raney Ni) dissolve->add_catalyst setup_hydrogenation Setup hydrogenation apparatus add_catalyst->setup_hydrogenation purge Purge with hydrogen setup_hydrogenation->purge hydrogenate Hydrogenate under pressure purge->hydrogenate monitoring Monitor reaction by TLC/GC hydrogenate->monitoring filter_catalyst Filter off the catalyst monitoring->filter_catalyst Upon completion concentrate Concentrate the filtrate filter_catalyst->concentrate purification Purify by column chromatography (if necessary) concentrate->purification

Caption: Workflow for the catalytic hydrogenation of this compound.

4.2.3. Step-by-Step Procedure

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in a solvent such as methanol or ethanol. A small amount of ammonia solution can be added to the solvent to minimize the formation of secondary amine byproducts.[5]

  • Catalyst Addition: Carefully add the catalyst (e.g., Raney Nickel, typically as a slurry, or Palladium on Carbon). The catalyst loading is usually around 5-10% by weight relative to the nitrile.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated apparatus).

  • Reaction: Stir the mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 3-(10H-phenothiazin-10-yl)propan-1-amine by column chromatography on silica gel if necessary.

Characterization of the Product

The successful conversion of this compound to 3-(10H-phenothiazin-10-yl)propan-1-amine can be confirmed by various analytical techniques.

5.1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) can be a starting point. The polarity can be adjusted as needed.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., ninhydrin for the primary amine). The product, being an amine, should have a lower Rf value than the starting nitrile.

5.2. Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon reduction will be the disappearance of the nitrile peak and the appearance of amine-related absorptions.

  • This compound (Starting Material): A characteristic sharp absorption band for the C≡N stretch is expected in the region of 2260-2220 cm⁻¹.[8]

  • 3-(10H-phenothiazin-10-yl)propan-1-amine (Product): The nitrile peak will be absent. The formation of the primary amine will be indicated by the appearance of two N-H stretching bands in the region of 3500-3300 cm⁻¹ and an N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹.[8]

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Starting Material: The spectrum will show signals for the aromatic protons of the phenothiazine core and two triplets for the two methylene groups of the propionitrile side chain.

    • Product: The aromatic signals will remain. The methylene protons adjacent to the newly formed amine group will show a significant upfield shift compared to their position in the nitrile. A broad singlet corresponding to the -NH2 protons will appear.

  • ¹³C NMR:

    • Starting Material: The spectrum will show a characteristic signal for the nitrile carbon (C≡N) in the range of 115-125 ppm.

    • Product: The nitrile carbon signal will be absent. A new signal for the carbon attached to the nitrogen (-CH2-NH2) will appear in the aliphatic region, typically between 30-50 ppm.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH4): This reagent is highly flammable and reacts violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere using anhydrous solvents and equipment. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Raney Nickel can be pyrophoric and should be kept wet.

  • General Handling: Phenothiazine derivatives may have biological activity. Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reduction of the nitrile group in this compound to the corresponding primary amine can be effectively achieved using either Lithium Aluminum Hydride or catalytic hydrogenation. The choice of method will depend on the specific requirements of the synthesis. Proper analytical characterization is crucial to confirm the identity and purity of the final product. The protocols provided in this application note serve as a detailed guide for researchers in the successful synthesis of 3-(10H-phenothiazin-10-yl)propan-1-amine.

References

Application Notes and Protocols: Phenothiazine-10-propionitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from phenothiazine-10-propionitrile. This versatile starting material offers a gateway to a variety of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols outlined below describe the synthesis of a tetracyclic pyridophenothiazine derivative via an intramolecular Friedel-Crafts acylation and a proposed synthesis of a novel thieno[4,5-b][1][2]benzothiazine derivative through a Thorpe-Ziegler cyclization.

Synthesis of 1,2-dihydropyrido[3,2,1-kl]phenothiazin-3(2H)-one via Intramolecular Friedel-Crafts Acylation

This protocol details the conversion of this compound to the corresponding propionic acid, followed by an intramolecular Friedel-Crafts acylation to yield a tetracyclic pyridophenothiazine derivative. This class of compounds is of interest for its potential biological activities.

Experimental Workflow

G A This compound B Hydrolysis A->B H2SO4, H2O C Phenothiazine-10-propionic acid B->C D Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid) C->D E 1,2-dihydropyrido[3,2,1-kl]phenothiazin-3(2H)-one D->E

Caption: Synthetic workflow for the preparation of a pyridophenothiazine derivative.

Experimental Protocols

Step 1: Synthesis of 3-(10H-phenothiazin-10-yl)propanoic acid

This procedure outlines the hydrolysis of the nitrile functionality to a carboxylic acid.

  • Materials:

    • This compound

    • Sulfuric acid (70%)

    • Water

    • Sodium carbonate solution

    • Hydrochloric acid (concentrated)

    • Diethyl ether

  • Procedure:

    • A mixture of this compound (10.0 g, 0.04 mol) and 70% sulfuric acid (50 mL) is heated to reflux for 1 hour.

    • The reaction mixture is cooled and poured onto crushed ice (200 g).

    • The resulting precipitate is collected by filtration, washed with water, and then dissolved in a sodium carbonate solution.

    • The solution is filtered to remove any insoluble impurities.

    • The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • Quantitative Data:

ParameterValue
Starting Material10.0 g
Yield~85%
Melting Point163-165 °C

Step 2: Intramolecular Friedel-Crafts Acylation to yield 1,2-dihydropyrido[3,2,1-kl]phenothiazin-3(2H)-one

This protocol describes the cyclization of the propionic acid derivative using a strong acid catalyst.

  • Materials:

    • 3-(10H-phenothiazin-10-yl)propanoic acid

    • Polyphosphoric acid (PPA)

    • Ice water

    • Sodium bicarbonate solution

    • Dichloromethane

  • Procedure:

    • 3-(10H-phenothiazin-10-yl)propanoic acid (5.0 g, 0.018 mol) is added to polyphosphoric acid (50 g).

    • The mixture is heated to 100-120 °C and stirred for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration and washed with water.

    • The crude product is suspended in a sodium bicarbonate solution to neutralize any remaining acid, filtered, and washed with water until the washings are neutral.

    • The solid is dried and can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

  • Quantitative Data:

ParameterValue
Starting Material5.0 g
Yield70-80%
Melting Point145-147 °C

Proposed Synthesis of a Novel 2-amino-1-cyanothieno[4,5-b][1][2]benzothiazine Derivative via Thorpe-Ziegler Cyclization

This section outlines a proposed synthetic route to a novel thieno-fused phenothiazine system. The key step is an intramolecular Thorpe-Ziegler cyclization of a dinitrile precursor, which would be synthesized from this compound.

Proposed Synthetic Pathway

G A This compound B α-Bromination A->B NBS, AIBN C α-Bromo-phenothiazine- 10-propionitrile B->C D Nucleophilic Substitution C->D NaCN E Phenothiazine-10-(1,2-dicyanoethyl) derivative D->E F Thorpe-Ziegler Cyclization E->F NaH, THF G 2-amino-1-cyanothieno[4,5-b] [1,4]benzothiazine derivative F->G

Caption: Proposed pathway for the synthesis of a thieno[4,5-b][1][2]benzothiazine derivative.

Hypothetical Experimental Protocols

Step 1 (Proposed): Synthesis of α-Bromo-phenothiazine-10-propionitrile

This step involves the bromination at the alpha-position to the nitrile group.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Procedure:

    • A solution of this compound (5.0 g, 0.02 mol), NBS (3.9 g, 0.022 mol), and a catalytic amount of AIBN in a suitable solvent (e.g., 50 mL of carbon tetrachloride) is refluxed.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification would be performed by column chromatography.

Step 2 (Proposed): Synthesis of the Dinitrile Precursor

This step involves the introduction of a second nitrile group via nucleophilic substitution.

  • Materials:

    • α-Bromo-phenothiazine-10-propionitrile

    • Sodium cyanide (NaCN)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of α-bromo-phenothiazine-10-propionitrile (3.3 g, 0.01 mol) in DMF (30 mL), sodium cyanide (0.54 g, 0.011 mol) is added.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The mixture is then poured into water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography.

Step 3 (Proposed): Thorpe-Ziegler Cyclization

This is the key cyclization step to form the thieno-fused heterocyclic system.

  • Materials:

    • Dinitrile precursor

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Ammonium chloride solution (saturated)

  • Procedure:

    • To a suspension of NaH (0.48 g, 0.012 mol, 60% dispersion) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of the dinitrile precursor (2.8 g, 0.01 mol) in anhydrous THF (20 mL) is added dropwise at 0 °C.

    • The reaction mixture is then stirred at room temperature or gently heated to reflux to drive the cyclization to completion (monitored by TLC).

    • After the reaction is complete, it is carefully quenched by the slow addition of saturated ammonium chloride solution.

    • The mixture is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography to afford the desired 2-amino-1-cyanothieno[4,5-b][1][2]benzothiazine derivative.

  • Anticipated Quantitative Data:

ParameterAnticipated Value
Starting Material2.8 g
Yield50-70%

Disclaimer: The proposed synthetic route and protocols for the Thorpe-Ziegler cyclization are hypothetical and based on established chemical principles. These reactions should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. Experimental conditions may require optimization.

References

Application Notes and Protocols for the Analytical Characterization of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of Phenothiazine-10-propionitrile (CAS No. 1698-80-2). The protocols outlined below are based on established methods for phenothiazine derivatives and serve as a detailed guide for researchers.

Compound Information

PropertyValueReference
Chemical Name 3-(10H-Phenothiazin-10-yl)propanenitrile[1]
CAS Number 1698-80-2[1]
Molecular Formula C₁₅H₁₂N₂S[1]
Molecular Weight 252.33 g/mol [1]
Synonyms 10-(2-Cyanoethyl)phenothiazine[1]

Analytical Techniques Overview

A multi-faceted analytical approach is essential for the complete characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the molecular structure and assess purity. Thermal analysis can provide insights into its physical properties and stability.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis UV-Vis UV-Vis FTIR FTIR NMR NMR MS MS HPLC HPLC GC GC DSC DSC TGA TGA Sample Sample Sample->UV-Vis Preliminary Check Sample->FTIR Functional Groups Sample->NMR Structure Elucidation Sample->MS Molecular Weight Sample->HPLC Purity & Quantification Sample->GC Purity & Volatiles Sample->DSC Thermal Transitions Sample->TGA Thermal Stability

Figure 1: Overall analytical workflow for the characterization of this compound.

Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the preliminary identification and quantification of this compound, based on the characteristic electronic transitions within the phenothiazine chromophore.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1 AU).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Use the pure solvent as a blank.

    • Record the wavelength of maximum absorbance (λmax).

Expected Data:

The UV-Vis spectrum of phenothiazine derivatives typically exhibits strong absorption bands. For instance, a related compound, 2-(2-((10-hexyl-10H-phenothiazin-3-yl)methylene)-3-oxo-2,3-dihydroinden-1-ylidene) malononitrile, shows a maximum absorption at 564 nm with a molar extinction coefficient of approximately 2.1 × 10⁴ M⁻¹cm⁻¹.[2] The parent phenothiazine compound has absorption maxima at 254 nm and 318 nm in methanol.[3]

ParameterExpected Value (based on related compounds)
λmax 1 ~254 nm
λmax 2 ~320 nm
Molar Absorptivity (ε) 10⁴ - 10⁵ L·mol⁻¹·cm⁻¹
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, the analysis can be performed using an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Measurement:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and peak picking.

Expected Data:

The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings, the tertiary amine, the sulfide linkage, and the nitrile group.[1]

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic)
~2250-2240C≡N stretching (nitrile)
~1600-1450C=C stretching (aromatic)
~1350-1250C-N stretching (aromatic amine)
~750-700C-H out-of-plane bending (aromatic)
~700-600C-S stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of the ¹H NMR signals will confirm the proton count for each environment.

Expected Data (¹H NMR):

Based on the structure of this compound and data from related compounds, the following proton signals are expected.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-6.8Multiplet8HAromatic protons of the phenothiazine ring
~4.2Triplet2H-N-CH₂-
~2.8Triplet2H-CH₂-CN

Expected Data (¹³C NMR):

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the propionitrile chain, and the nitrile carbon.[4][5]

Chemical Shift (δ, ppm)Assignment
~145-115Aromatic carbons
~118Nitrile carbon (-C≡N)
~45Methylene carbon adjacent to nitrogen (-N-CH₂)
~18Methylene carbon adjacent to nitrile (-CH₂-CN)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Measurement:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the appropriate mass range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Expected Data:

The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.[1] The fragmentation pattern will likely involve the loss of the propionitrile side chain or cleavage of the phenothiazine ring.

m/zAssignment
252.07[M]⁺ (Exact Mass)
198[M - CH₂CH₂CN]⁺ (Loss of propionitrile side chain)

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in mixtures.

Chromatography_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection into Chromatograph Sample_Prep->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

Figure 2: General workflow for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the purity determination and quantification of this compound. A reversed-phase method is generally suitable for phenothiazine derivatives.[6][7]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) in a ratio of 15:85 (v/v).[6] The ratio can be optimized to achieve a suitable retention time and resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantification, a calibration curve should be prepared using standards of known concentrations.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile impurities and for the confirmation of the identity of this compound.

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC-MS Conditions (starting point for method development):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Analyze for any impurity peaks.

Thermal Analysis

Thermal analysis techniques are used to characterize the physical properties of this compound, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to investigate polymorphism.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A differential scanning calorimeter.

  • Measurement:

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min).

    • An empty, sealed aluminum pan is used as a reference.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A thermogravimetric analyzer.

  • Measurement:

    • Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. The onset of decomposition indicates the limit of thermal stability.

References

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for Purity Analysis of Phenothiazine-10-propionitrile

Introduction

This compound, with the chemical formula C15H12N2S and a molecular weight of 252.33 g/mol , is a key intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like Perazine.[1][2][3] Its structure consists of a phenothiazine core linked to a propionitrile group at the nitrogen atom.[4] Given its role as a precursor in drug manufacturing, ensuring its purity is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase of acetonitrile and an ammonium acetate buffer. The hydrophobic nature of this compound (logP ≈ 4.2) allows for strong retention on the nonpolar stationary phase, while the optimized mobile phase permits the effective separation of the main component from more polar or less retained impurities.[1] Detection is performed using a UV detector at 254 nm, a wavelength at which the phenothiazine chromophore exhibits significant absorbance.[5][6]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Sonicator: For degassing solvents and dissolving samples.

  • Syringe Filters: 0.45 µm, nylon or PTFE.

2. Chemicals and Reagents

  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Ammonium Acetate: Analytical reagent grade.

  • Glacial Acetic Acid: Analytical reagent grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Ammonium Acetate (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 20 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation (0.02 M Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.

  • Diluent: Mobile Phase.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, inject the Standard Working Solution (50 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.

  • Theoretical Plates (N): Not less than 2000 for the this compound peak.

  • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

6. Data Analysis and Calculations

The purity of the this compound sample is calculated based on the area percentages of all peaks in the chromatogram.

  • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Any impurity exceeding the reporting threshold (e.g., 0.05%) should be identified and quantified.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[7] The results are summarized in the tables below.

Specificity The method demonstrated good specificity. A PDA detector was used to assess peak purity, and no interference was observed from the diluent or potential impurities at the retention time of the main peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) showed that the degradation products were well-resolved from the parent peak.

Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
1.021,540
10.0214,980
25.0538,120
50.01,075,900
75.01,614,200
100.02,151,500
Correlation Coefficient (r²) 0.9998

Accuracy (Recovery)

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%20.120.099.5%
100%25.225.3100.4%
120%30.129.999.3%
Mean Recovery 99.7%

Precision

  • Repeatability (Intra-day Precision, n=6)

    • Mean Purity: 99.85%

    • %RSD: 0.15%

  • Intermediate Precision (Inter-day Precision, n=6)

    • Mean Purity: 99.81%

    • %RSD: 0.21%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.15
LOQ0.50

Robustness

The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all varied conditions, the system suitability parameters were met.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Testing (SST) B->D C->D Equilibrated System D->D E Sample Injection D->E SST Passed F Chromatogram Acquisition E->F G Peak Integration & Identification F->G H Purity Calculation & Reporting G->H

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Phenothiazine-10-propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of phenothiazine-10-propionitrile derivatives. The protocols detailed below are standard methods for determining cell viability and the mechanisms of cell death induced by these compounds.

Introduction

Phenothiazine derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antipsychotic, antiemetic, and, more recently, anticancer properties.[1][2][3] The addition of a propionitrile group at the N-10 position of the phenothiazine scaffold can modulate the physicochemical and pharmacological properties of the parent molecule, potentially leading to enhanced cytotoxic activity against cancer cells.[4] Several studies have highlighted that phenothiazine derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis via intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[6]

This document outlines the protocols for three commonly used in vitro cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V-FITC assay for detecting apoptosis.

Data Presentation: In Vitro Cytotoxicity of Phenothiazine Derivatives

The following table summarizes the cytotoxic activity of representative phenothiazine derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Please note that while the focus of this document is on this compound derivatives, the available public data for this specific subclass is limited. Therefore, the table includes data for other relevant phenothiazine derivatives to provide a comparative context for their anticancer potential.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
CWHM-974 A375Melanoma1.37
A549Lung Cancer4.65
HCT116Colon Cancer3.21
HeLaCervical Cancer2.56
MCF7Breast Cancer5.89
Fluphenazine (FLU) A375Melanoma7.04
A549Lung Cancer10.23
HCT116Colon Cancer9.87
HeLaCervical Cancer8.12
MCF7Breast Cancer12.54
PEGylated Phenothiazine (PPO) HepG2Liver Cancer161.3
MCF7Breast Cancer131.7
PEGylated Phenothiazine (PP) HeLaCervical Cancer229.1
MeWoSkin Cancer251.9
Chalcone-based Phenothiazine (4b) HepG-2Liver Cancer7.14 (µg/mL)
Chalcone-based Phenothiazine (4k) HepG-2Liver Cancer7.61 (µg/mL)

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of this compound derivatives involves several key steps, from cell culture preparation to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Cancer Cell Line Selection & Culture C Cell Seeding in Multi-well Plates A->C B Compound Preparation (this compound derivatives) D Treatment with Compounds B->D C->D E Incubation (24, 48, 72 hours) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Annexin V Assay (Apoptosis) E->H I Spectrophotometry or Flow Cytometry F->I G->I H->I J IC50 Calculation & Statistical Analysis I->J K Interpretation of Results J->K G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Phenothiazine Derivative B Death Receptors (e.g., Fas, TNFR) A->B binds/activates F Mitochondrial Stress A->F induces C DISC Formation B->C D Pro-caspase-8 C->D E Caspase-8 D->E cleavage L Pro-caspase-3 E->L O Apoptosis E->O activates Bid (crosstalk) G Bcl-2 Family Regulation (Bax/Bcl-2 ratio) F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c) H->I J Pro-caspase-9 I->J K Caspase-9 J->K cleavage K->L M Caspase-3 L->M cleavage N Substrate Cleavage (e.g., PARP) M->N N->O

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of Phenothiazine-10-propionitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method for synthesizing this compound is the cyanoethylation of phenothiazine. This reaction involves the nucleophilic addition of the phenothiazine nitrogen to acrylonitrile.[1]

Q2: What are the most common causes of low yield in this synthesis? A2: Low yields can often be attributed to suboptimal reaction conditions, including incorrect temperature, the choice of base and solvent, and the presence of moisture.[2][3] Side reactions, such as the polymerization of acrylonitrile or elimination of the phenothiazine starting material, can also significantly reduce the yield of the desired product.[4]

Q3: What are the typical side products, and how can they be minimized? A3: A significant side reaction is the elimination of phenothiazine, which can be promoted by using strong, nucleophilic bases at elevated temperatures.[4] The polymerization of acrylonitrile is another common issue. To minimize these side reactions, it is recommended to use non-nucleophilic bases like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) and to conduct the reaction at lower temperatures (e.g., 0–5 °C).[4]

Q4: How can I monitor the reaction's progress? A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (phenothiazine) from the product. The reaction is considered complete when the phenothiazine spot is no longer visible on the TLC plate.

Q5: What are the recommended methods for purifying the final product? A5: The primary methods for purifying crude this compound are recrystallization and column chromatography.[2] Recrystallization from a suitable solvent like ethanol can be effective if the impurities are minimal.[2] For separating the product from significant side products or unreacted starting materials, column chromatography on silica gel is the preferred method.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

  • Possible Cause 1: Inactive Reagents or Catalyst.

    • Suggested Solution: Ensure that the phenothiazine is pure and the acrylonitrile has not polymerized. If using a base as a catalyst, verify its activity and ensure it has been stored under appropriate conditions.

  • Possible Cause 2: Presence of Water.

    • Suggested Solution: The reaction is sensitive to moisture.[3] Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[3]

  • Possible Cause 3: Suboptimal Reaction Temperature.

    • Suggested Solution: The reaction temperature is critical.[2] While heating can increase the reaction rate, it can also promote side reactions.[4] It is often beneficial to start the reaction at a lower temperature (0–5 °C) and gradually warm it to room temperature, monitoring progress by TLC.[4]

Problem: Formation of Multiple Products / Low Purity

  • Possible Cause 1: Inappropriate Base Selection.

    • Suggested Solution: Strong, nucleophilic bases like potassium hydroxide (KOH) can lead to the elimination of phenothiazine as a major side product, especially with heating.[4] Switching to a non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous solvent like N,N-dimethylacetamide (DMAc) can significantly minimize this side reaction and improve the yield of the target product.[4]

  • Possible Cause 2: Incorrect Stoichiometry.

    • Suggested Solution: Carefully control the molar ratios of the reactants. Using a slight excess of acrylonitrile can help drive the reaction to completion, but a large excess may increase the likelihood of polymerization. A 1:1.1 to 1:1.5 molar ratio of phenothiazine to acrylonitrile is a good starting point.

Problem: Oily Product That Fails to Crystallize

  • Possible Cause 1: Presence of Residual Solvent.

    • Suggested Solution: Ensure all solvent has been removed from the crude product by drying it under a high vacuum for an extended period.

  • Possible Cause 2: Presence of Impurities.

    • Suggested Solution: If the product remains oily after thorough drying, it is likely due to impurities. Purification by column chromatography on silica gel is the most effective method to remove these impurities and obtain a solid product.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of this compound

ParameterCondition A (Suboptimal)Condition B (Optimized)OutcomeReference
Base Potassium Hydroxide (KOH)Sodium tert-butoxide (t-BuONa)The use of a non-nucleophilic base minimizes the elimination side reaction.[4]
Temperature 80 °C0–5 °CLower temperatures reduce the rate of side reactions, increasing product purity.[4]
Solvent EthanolAnhydrous DMAcAnhydrous aprotic solvents prevent moisture-related issues and can improve solubility.[2][4]
Expected Yield Low to ModerateHighOptimized conditions lead to a significant increase in the isolated yield.[4]

Experimental Protocols

Optimized Protocol for Cyanoethylation of Phenothiazine

This protocol is based on principles of N-alkylation and optimized conditions to minimize side reactions.[4]

Materials:

  • Phenothiazine

  • Acrylonitrile

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Ethyl acetate

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: Add phenothiazine (1.0 eq) and anhydrous DMAc to a dry round-bottom flask under an inert atmosphere. Stir the mixture until the phenothiazine is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add sodium tert-butoxide (1.1 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C.

  • Reagent Addition: Add acrylonitrile (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0–5 °C.

  • Reaction: Allow the reaction to stir at 0–5 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). Let the reaction warm to room temperature and stir until the phenothiazine is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by slowly adding cold deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction_Pathway Phenothiazine Phenothiazine Intermediate Phenothiazine Anion Phenothiazine->Intermediate + Base Acrylonitrile Acrylonitrile Product Phenothiazine-10- propionitrile Acrylonitrile->Product + Acrylonitrile Base Base (t-BuONa) Intermediate->Product Experimental_Workflow Start Start Setup 1. Dissolve Phenothiazine in Anhydrous Solvent Start->Setup Cool 2. Cool to 0-5 °C Setup->Cool AddBase 3. Add Non-Nucleophilic Base (e.g., t-BuONa) Cool->AddBase AddReagent 4. Add Acrylonitrile Dropwise AddBase->AddReagent React 5. Stir and Monitor by TLC AddReagent->React Workup 6. Quench with Water & Extract Product React->Workup Purify 7. Purify via Column Chromatography Workup->Purify End Pure Product Purify->End Troubleshooting_Logic Start Low Yield or Purity Issue CheckMoisture Is the reaction anhydrous? Start->CheckMoisture CheckBase What type of base was used? CheckMoisture->CheckBase Yes Sol_Moisture Use anhydrous solvents and inert atmosphere. CheckMoisture->Sol_Moisture No CheckTemp What was the reaction temperature? CheckBase->CheckTemp Non-nucleophilic Sol_Base Use a non-nucleophilic base (NaH, t-BuONa). CheckBase->Sol_Base Nucleophilic (e.g., KOH) Sol_Temp Run reaction at lower temp (0-5 °C). CheckTemp->Sol_Temp High (> R.T.) Success Yield Improved CheckTemp->Success Low (0-5 °C) Sol_Moisture->Success Sol_Base->Success Sol_Temp->Success

References

Common side products in the cyanoethylation of phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanoethylation of phenothiazine. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target molecule, 10-(2-cyanoethyl)phenothiazine.

Troubleshooting Guide: Common Issues and Solutions

During the cyanoethylation of phenothiazine, several issues can arise, often indicating the formation of unwanted side products. This guide will help you diagnose and resolve these common problems.

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Incomplete Deprotonation: The N-H bond of phenothiazine must be deprotonated to form the nucleophilic phenothiazinide anion for the reaction to proceed. Insufficient base or a weak base will result in low conversion. 2. Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize, especially in the presence of bases, consuming the reagent and hindering the desired reaction.1. Base Selection and Handling: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the complete evolution of hydrogen gas before adding acrylonitrile, indicating full deprotonation. 2. Controlled Addition and Temperature: Add acrylonitrile dropwise to the solution of the phenothiazinide anion at a low temperature (e.g., 0 °C) to minimize polymerization. Maintain a controlled temperature throughout the reaction.
Formation of a White, Insoluble Precipitate Polyacrylonitrile Formation: The appearance of a white, stringy, or powdery precipitate that is insoluble in common organic solvents is a strong indicator of acrylonitrile polymerization.1. Minimize Excess Acrylonitrile: Use a stoichiometric amount or a slight excess of acrylonitrile. 2. Optimize Reaction Conditions: As mentioned above, controlled addition and low temperature are crucial. Consider using a polymerization inhibitor in the acrylonitrile, if not already present.
Presence of an Additional Spot on TLC with a Lower Rf than the Product Phenothiazine Sulfoxide Formation: Phenothiazine is susceptible to oxidation, and the sulfur atom can be oxidized to a sulfoxide. This is more likely if the reaction is exposed to air for extended periods or if oxidizing agents are present.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen.
Multiple Product Spots on TLC, Difficult to Separate 1. Di-cyanoethylation: Reaction of a second molecule of acrylonitrile with the nitrogen of the product is a possibility, though less common. 2. C-Alkylation: While N-alkylation is strongly favored, trace amounts of C-alkylation on the aromatic rings might occur under certain conditions.1. Stoichiometric Control: Use a 1:1 molar ratio of phenothiazine to acrylonitrile to disfavor di-substitution. 2. Purification: Employ column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from closely related side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the cyanoethylation of phenothiazine?

A1: The most frequently encountered side products are:

  • Polyacrylonitrile: A polymer formed from the self-reaction of acrylonitrile, typically appearing as a white, insoluble solid.

  • Phenothiazine Sulfoxide: The product of the oxidation of the sulfur atom in the phenothiazine ring.

  • Unreacted Phenothiazine: Incomplete reaction will leave starting material which needs to be removed during purification.

  • Di-(2-cyanoethyl)phenothiazine: Although less common, the addition of a second acrylonitrile molecule to the nitrogen atom can occur, especially with a large excess of acrylonitrile.

Q2: How can I confirm the identity of my main product and distinguish it from side products?

A2: Spectroscopic methods are essential for characterization:

  • NMR Spectroscopy: 1H NMR of 10-(2-cyanoethyl)phenothiazine will show characteristic triplets for the two methylene groups of the cyanoethyl chain. 13C NMR will show a peak for the nitrile carbon.

  • Mass Spectrometry: This will confirm the molecular weight of the desired product and help identify any unexpected masses corresponding to side products.

  • FT-IR Spectroscopy: The presence of a nitrile (C≡N) stretching band around 2250 cm⁻¹ is a key indicator of successful cyanoethylation.

Q3: Is C-alkylation a significant side reaction?

A3: N-alkylation of phenothiazine is generally much more favorable than C-alkylation due to the higher nucleophilicity of the deprotonated nitrogen atom. Under typical Michael addition conditions, C-alkylation is not considered a major side reaction.

Q4: Can the sulfur atom in phenothiazine react with acrylonitrile?

A4: The sulfur atom in the phenothiazine ring is not sufficiently nucleophilic to react with acrylonitrile in a Michael addition. The primary reactive site is the nitrogen atom after deprotonation. However, the sulfur is susceptible to oxidation.

Reaction Pathways and Side Reactions

The following diagram illustrates the intended reaction pathway for the cyanoethylation of phenothiazine and the formation of the most common side products.

Cyanoethylation_of_Phenothiazine cluster_main Main Reaction Pathway cluster_side Common Side Reactions phenothiazine Phenothiazine phenothiazinide Phenothiazinide Anion phenothiazine->phenothiazinide -H+ sulfoxide Phenothiazine Sulfoxide (Side Product) phenothiazine->sulfoxide + [O] product 10-(2-cyanoethyl)phenothiazine (Desired Product) phenothiazinide->product + Acrylonitrile acrylonitrile Acrylonitrile acrylonitrile->product polyacrylonitrile Polyacrylonitrile (Side Product) acrylonitrile->polyacrylonitrile Base-catalyzed polymerization dicyano Di-(2-cyanoethyl)phenothiazine (Side Product) product->dicyano + Acrylonitrile base Base (e.g., NaH) oxygen [O]

Caption: Reaction scheme for the cyanoethylation of phenothiazine.

Experimental Protocol: Synthesis of 10-(2-cyanoethyl)phenothiazine

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Phenothiazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acrylonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenothiazine (1.0 eq). Add anhydrous DMF to dissolve the phenothiazine.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours). The solution should change color, indicating the formation of the phenothiazinide anion.

  • Cyanoethylation: Cool the reaction mixture back to 0 °C.

  • Add acrylonitrile (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure 10-(2-cyanoethyl)phenothiazine.

Data Presentation: Expected Yields and Purity

While exact yields can vary based on reaction scale and conditions, a well-optimized reaction should provide the following approximate results.

Product Expected Yield Typical Purity (after chromatography) Analytical Data (Expected)
10-(2-cyanoethyl)phenothiazine 60-80%>98%¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.15 (m, 4H), 6.95-6.90 (m, 4H), 4.15 (t, J=7.2 Hz, 2H), 2.80 (t, J=7.2 Hz, 2H). ¹³C NMR (CDCl₃, 101 MHz): δ 144.5, 127.8, 127.4, 126.8, 122.8, 118.0, 115.5, 45.0, 18.0. FT-IR (KBr): ν 2250 cm⁻¹ (C≡N).
Polyacrylonitrile Variable (0-20%)N/AInsoluble white solid.
Phenothiazine Sulfoxide <5%N/ASeparated during chromatography.

Technical Support Center: Optimization of Reaction Conditions for Phenothiazine Cyanoethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the cyanoethylation of phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phenothiazine cyanoethylation?

Phenothiazine cyanoethylation is a nucleophilic addition reaction, specifically a Michael addition, where the nitrogen atom of the phenothiazine ring attacks the β-carbon of an activated alkene, such as acrylonitrile. This reaction is typically base-catalyzed, which deprotonates the secondary amine of the phenothiazine, increasing its nucleophilicity. The result is the formation of a new carbon-nitrogen bond, yielding 10-(2-cyanoethyl)phenothiazine.

Q2: Which catalysts are most effective for this reaction?

Base catalysts are essential for the cyanoethylation of heterocyclic amines like phenothiazine.[1] Strong bases in aprotic solvents are often used to generate a high concentration of the phenothiazine anion, which can help control the extent of alkylation.[1] A commonly cited catalyst for the cyanoethylation of phenothiazine is Triton B (benzyltrimethylammonium hydroxide).[1][2] Other strong bases, such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa), have been used for N-alkylation of phenothiazine derivatives under anhydrous conditions and may also be effective.[3]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[3]

  • Stationary Phase: Silica gel plates (e.g., Sorbfil-A).[3]

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v) or chloroform and toluene (e.g., 2:1 v/v).[3]

  • Visualization: The spots can be visualized under UV light or by staining with iodine vapors.[3] By comparing the spot of the reaction mixture with the starting phenothiazine spot, you can observe the consumption of the reactant and the formation of the new, typically more polar, product.

Q4: What are the primary potential side reactions?

The main side reactions to be aware of during phenothiazine cyanoethylation include:

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[4] This is more likely to occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.

  • Dicyanoethylation: Although less common for secondary amines compared to primary amines, the formation of a dicyanoethylated product is a possibility if the reaction conditions are not carefully controlled. Using a strong base in an aprotic medium can help restrict the degree of dialkylation.[1]

  • Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of strong bases or radical initiators. This can be minimized by controlling the reaction temperature and adding the acrylonitrile slowly to the reaction mixture.

  • Elimination of the Phenothiazine Moiety: In some N-alkylation reactions of phenothiazine derivatives under basic conditions, elimination of the phenothiazine group has been observed as a side reaction.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 10-(2-cyanoethyl)phenothiazine 1. Ineffective Catalyst: The base may be old, hydrated, or not strong enough to deprotonate the phenothiazine. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Presence of Water: Moisture can quench the basic catalyst and inhibit the reaction.1. Use a fresh, anhydrous strong base like Triton B, NaH, or t-BuONa. 2. Gradually increase the reaction temperature while monitoring for side product formation using TLC. 3. Continue to monitor the reaction by TLC until the starting material is consumed. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Visible on TLC) 1. Oxidation: The reaction may be exposed to atmospheric oxygen. 2. Dicyanoethylation: An excess of acrylonitrile or prolonged reaction time at high temperatures. 3. Polymerization of Acrylonitrile: The reaction temperature may be too high, or the base concentration is excessive.1. Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the reaction. 2. Use a stoichiometric amount of acrylonitrile relative to phenothiazine and add it dropwise to the reaction mixture. 3. Maintain a controlled reaction temperature and consider adding a polymerization inhibitor if the problem persists.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. 2. Residual Solvent: Trapped solvent can lead to an oily product.1. Purify the crude product using column chromatography on silica gel.[3] 2. Dry the product under high vacuum to remove any remaining solvent.
Reaction Stalls (Incomplete Conversion) 1. Poor Solubility of Reactants: Phenothiazine or the base may not be fully dissolved in the chosen solvent. 2. Catalyst Deactivation: The catalyst may be consumed by acidic impurities.1. Choose a solvent in which all reactants are soluble. Anhydrous N,N-dimethylacetamide (DMAc) has been used for similar N-alkylation reactions.[3] 2. Ensure all reagents and solvents are pure and free of acidic contaminants.

Experimental Protocols

Protocol 1: Base-Catalyzed Cyanoethylation of Phenothiazine

This protocol is a general guideline based on the principles of cyanoethylation of heterocyclic amines. Optimization of specific parameters may be required.

Materials:

  • Phenothiazine

  • Acrylonitrile

  • Triton B (40% solution in methanol) or Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Ethyl acetate

  • Petroleum ether or Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenothiazine (1.0 eq).

  • Add anhydrous solvent (e.g., dioxane) to dissolve the phenothiazine.

  • Under a nitrogen atmosphere, add the base catalyst.

    • If using Triton B: Add a catalytic amount (e.g., 0.1-0.2 eq) of the Triton B solution.

    • If using Sodium Hydride: Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

  • Slowly add acrylonitrile (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete (disappearance of the phenothiazine spot on TLC), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[5][6][7][8]

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.[3]

Data Presentation

Table 1: Comparison of Catalysts for N-Alkylation of Phenothiazine Derivatives.

CatalystSolventTemperature (°C)NotesReference
Triton BDioxane (example)50-80 (typical)A quaternary ammonium hydroxide, effective for cyanoethylation.[1][2][1][2]
NaHAnhydrous DMAc0-5A strong, non-nucleophilic base suitable for N-alkylation.[3][3]
t-BuONaAnhydrous DMAc0-5Another strong, non-nucleophilic base used for N-alkylation.[3][3]
KOHMethanolHeatingCan lead to side reactions, such as elimination of the phenothiazine moiety.[3][3]

Visualizations

Reaction Workflow

reaction_workflow start Start: Phenothiazine, Base Catalyst, Anhydrous Solvent add_acrylonitrile Add Acrylonitrile start->add_acrylonitrile reaction Heat & Stir (Monitor by TLC) add_acrylonitrile->reaction workup Quench, Extract, & Dry reaction->workup purification Purify (Recrystallization or Chromatography) workup->purification product Product: 10-(2-cyanoethyl)phenothiazine purification->product

A simplified workflow for the cyanoethylation of phenothiazine.
Troubleshooting Logic

troubleshooting_logic start Low or No Yield? cause1 Ineffective Catalyst? start->cause1 solution1 Use fresh, anhydrous, strong base. cause1->solution1 Yes cause2 Suboptimal Temperature/Time? cause1->cause2 No solution2 Increase temperature/time and monitor by TLC. cause2->solution2 Yes cause3 Presence of Water? cause2->cause3 No solution3 Use anhydrous conditions and inert atmosphere. cause3->solution3 Yes side_products Multiple Products? cause3->side_products No side_cause1 Oxidation? side_products->side_cause1 side_solution1 Use inert atmosphere. side_cause1->side_solution1 Yes side_cause2 Over-alkylation? side_cause1->side_cause2 No side_solution2 Control stoichiometry and addition rate. side_cause2->side_solution2 Yes

A decision tree for troubleshooting low yields and side product formation.

References

Technical Support Center: Purification of Phenothiazine-10-propionitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Phenothiazine-10-propionitrile via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, ethanol is an excellent starting point. The parent compound, phenothiazine, is commonly recrystallized from ethanol.[1][2] Given the addition of a polar propionitrile group, other polar solvents such as acetone or acetonitrile may also be effective.[3][4] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the ideal one that dissolves the compound when hot but has low solubility when cold.

Q2: How do I determine the optimal solvent-to-solute ratio?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound.[5] Start by adding a small volume of solvent to your crude solid and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid just dissolves. Adding a large excess of solvent is the most common cause of poor or no crystal formation upon cooling.[5]

Q3: What are the visual indicators of a successful recrystallization?

A3: A successful recrystallization is indicated by the formation of well-defined, often shiny crystals.[6] The mother liquor (the remaining solution after filtration) should be clear, although it may be colored if soluble impurities were present. A significant improvement in the melting point of the dried crystals, resulting in a sharp and narrow melting range, is a key indicator of increased purity.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling. To resolve this, try reheating the solution to redissolve the oil and adding a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly.[6] Using a different solvent or a mixed-solvent system can also prevent this issue.

Q5: Why is my final yield of pure crystals very low?

A5: A low yield can result from several factors.[6] Using too much solvent during dissolution is a primary cause, as a significant amount of the product will remain in the mother liquor.[5] Other reasons include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold, which can redissolve some of the product.

Q6: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?

A6: If the solution is supersaturated, crystallization may need to be induced. Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" from a previous successful crystallization of the same compound can initiate the process. If these methods fail, it is likely too much solvent was used, and some of it should be evaporated before attempting to cool again.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. The presence of insoluble impurities.1. Add more hot solvent in small increments until the compound dissolves. 2. If a solid remains, perform a hot gravity filtration to remove the insoluble impurities.[7]
Compound "oils out" upon cooling. 1. The solution is too concentrated, or cooling is too rapid. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. High level of impurities depressing the melting point.1. Reheat the solution, add more solvent, and allow it to cool slowly. Placing the flask in an insulated container can help.[6] 2. Select a lower-boiling point solvent or use a mixed-solvent system. 3. Consider pre-purification with activated charcoal if impurities are colored.
No crystals form after cooling. 1. Too much solvent was used, resulting in a solution that is not saturated at low temperatures. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Crystals are colored or appear impure. 1. Colored impurities are present that co-crystallize with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.1. Before crystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it along with the colored impurities.[8] 2. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.
Very low recovery of purified product. 1. Excessive solvent used for dissolution. 2. Premature crystallization in the filter funnel during hot filtration. 3. Washing crystals with warm solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[5] 2. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[9] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[5]

Data Presentation

Table 1: Solubility of Phenothiazine and its Derivatives in Common Organic Solvents

Disclaimer: This table provides solubility data for phenothiazine and related derivatives to guide solvent selection. The solubility of this compound will vary due to its different functional group.

CompoundSolventSolubilityReference
Phenothiazine WaterInsoluble[10]
EthanolSlightly soluble; 0.146 mol/L at 298.2 K[2][10]
AcetoneSoluble (used for recrystallization)[2]
ChloroformSoluble[11]
EtherSlightly soluble[10]
Chlorpromazine HCl EthanolApprox. 30-660 mg/mL[11]
MethanolSoluble[11]
DMSOApprox. 30-71 mg/mL[11]
Thioridazine HCl EthanolApprox. 10 mg/mL[11]
MethanolSoluble[11]
DMSOApprox. 25-81 mg/mL[11]

Experimental Protocols

Protocol: Recrystallization of this compound from Ethanol

This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities. This step should be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start: Crude Product in Hot Solvent dissolved Does it fully dissolve? start->dissolved add_solvent Add more hot solvent dissolved->add_solvent No hot_filter Insoluble impurities present? Perform hot filtration dissolved->hot_filter Yes add_solvent->dissolved cool_solution Cool solution slowly hot_filter->cool_solution Yes/No oiling_out Does it 'oil out'? cool_solution->oiling_out crystals_form Do crystals form? induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No, solution is clear collect_crystals Collect, wash (ice-cold solvent), & dry crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No reheat Reheat, add more solvent, cool very slowly oiling_out->reheat Yes reheat->cool_solution induce_crystallization->crystals_form evaporate Too much solvent. Evaporate some solvent & re-cool induce_crystallization->evaporate Still no crystals evaporate->cool_solution end End: Pure Product collect_crystals->end

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Troubleshooting guide for the synthesis of phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of phenothiazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the phenothiazine core?

A1: The most prevalent methods for synthesizing the phenothiazine core include the classical approach involving the reaction of diphenylamine with sulfur, the Smiles rearrangement, and the Buchwald-Hartwig amination.[1] Newer, metal-free, three-component reactions are also emerging as efficient alternatives.[1]

Q2: I am experiencing low yields in my phenothiazine synthesis. What are the general factors to consider?

A2: Low yields in phenothiazine synthesis can be attributed to several factors, including suboptimal reaction temperature, incorrect choice of catalyst, ligand, base, or solvent, and the presence of impurities in the starting materials.[1] The specific cause will often depend on the synthetic route being employed.

Q3: What are the typical side products in phenothiazine synthesis and how can they be minimized?

A3: Common side products can include over-alkylated or -arylated compounds, products of side reactions involving other functional groups on the starting materials, and dimers or oligomers of phenothiazine. Minimizing these often involves careful control of reaction stoichiometry, temperature, and the use of appropriate protecting groups for sensitive functionalities.[1]

Q4: What are the recommended methods for purifying crude phenothiazine derivatives?

A4: Purification strategies for phenothiazine and its derivatives commonly include recrystallization from solvents like ethanol or hexane, column chromatography on silica gel, and distillation.[1] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, unreacted diphenylamine can often be removed by vacuum distillation.[1]

Troubleshooting Guides

Low Reaction Yield

Low yields are a common issue in the synthesis of phenothiazine derivatives. This guide will help diagnose and resolve potential causes for various synthetic methods.

Synthetic Method Possible Cause Suggested Solution
Classical Synthesis Suboptimal Reaction Temperature: The reaction is typically exothermic and requires careful temperature control. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and tar formation.[1]Maintain a stable temperature using an oil bath or a regulated heating mantle, typically in the range of 140-200°C.[2]
Inactive Catalyst: Catalysts like iodine or anhydrous aluminum chloride are sensitive to moisture.Ensure the catalyst is fresh and anhydrous.[1] Use freshly opened or properly stored catalyst.
Smiles Rearrangement Inefficient Base: The choice and quality of the base are critical for the intramolecular cyclization.Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride. Ensure the base is anhydrous.
Steric Hindrance: Bulky substituents on the aromatic rings can hinder the intramolecular cyclization.Consider using a different synthetic route or modifying the substituents to reduce steric hindrance.
Buchwald-Hartwig Amination Inappropriate Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is crucial for efficient C-N bond formation.For sterically hindered substrates, consider using bulky, electron-rich ligands like XPhos or BrettPhos.[1] Pre-formed catalysts can sometimes offer better results than generating the catalyst in situ.[3]
Incorrect Base Selection: The strength and solubility of the base are important.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective.[1] The base should be sufficiently soluble in the reaction solvent.
Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen and can be deactivated.Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2] Use degassed solvents.
Side Product Formation

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired phenothiazine derivative.

Problem Possible Cause Suggested Solution
Formation of Sulfoxide/Sulfone Oxidation of the sulfur atom in the phenothiazine ring.Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[2] Use milder reaction conditions and avoid strong oxidizing agents.
Over-alkylation/arylation Incorrect stoichiometry of reactants, particularly in N-functionalization reactions.Carefully control the molar ratios of the phenothiazine core and the alkylating/arylating agent.[1]
Formation of Dimers or Oligomers Side reactions between phenothiazine molecules, especially at high temperatures.Optimize the reaction temperature and concentration to favor the desired intramolecular reaction over intermolecular side reactions.
Reactions involving other functional groups Presence of other nucleophilic or electrophilic groups on the starting materials.Use appropriate protecting groups for sensitive functionalities that may interfere with the desired reaction.[1]
Purification Difficulties

Even with a successful reaction, isolating the pure phenothiazine derivative can be challenging.

Problem Possible Cause Suggested Solution
Oily product that does not crystallize Presence of residual solvent or low-melting impurities.Dry the product under high vacuum to remove residual solvent.[1] If impurities are the cause, purification by column chromatography is recommended before attempting crystallization again.[1]
Co-crystallization of product and impurities Similar crystal lattice packing of the desired product and an impurity.Try recrystallization from a different solvent system.[1] An anti-solvent precipitation approach may also be beneficial.
Compound streaks on TLC plate during column chromatography Compound is too polar for the chosen eluent system, leading to poor separation.For very polar compounds, consider using a more polar solvent system, such as one containing a small percentage of methanol or ammonia in dichloromethane. Reverse-phase chromatography may also be an option.
Compound decomposes on silica gel The acidic nature of silica gel can cause degradation of sensitive compounds.Deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina or Florisil.

Experimental Protocols

Classical Synthesis of Phenothiazine from Diphenylamine and Sulfur

This method is a traditional and straightforward approach to the unsubstituted phenothiazine core.

Materials:

  • Diphenylamine

  • Sulfur

  • Iodine (catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine diphenylamine (1.0 eq) and sulfur (2.0 eq) in a round-bottom flask.

  • Add a catalytic amount of iodine (approx. 1-2 mol%).

  • Heat the mixture in a sand bath or oil bath to 140-150°C under a reflux condenser. The reaction will start with the evolution of hydrogen sulfide gas (Caution: toxic gas, perform in a well-ventilated fume hood).

  • Once the initial vigorous reaction subsides, increase the temperature to 160°C and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Grind the solid crude product and dissolve it in a minimal amount of hot ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the phenothiazine crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

General Protocol for Phenothiazine Synthesis via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for constructing the phenothiazine ring system. This protocol outlines a general procedure.

Materials:

  • A 2-amino-2'-nitrodiphenylsulfide derivative

  • A strong base (e.g., potassium tert-butoxide or sodium hydride)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Round-bottom flask

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve the 2-amino-2'-nitrodiphenylsulfide derivative (1.0 eq) in the anhydrous solvent in a dry round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the strong base (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the starting material is consumed (monitored by TLC). In some cases, gentle heating may be required.

  • Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.

  • The phenothiazine product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for N-Arylation of Phenothiazine via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds to functionalize the nitrogen atom of the phenothiazine core.

Materials:

  • Phenothiazine or a substituted phenothiazine derivative

  • An aryl halide (e.g., aryl bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed NHC-Pd catalyst)

  • Phosphine ligand (e.g., Xantphos, SPhos, or BrettPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk flask, combine the phenothiazine derivative (1.0 eq), the aryl halide (1.1 - 1.5 eq), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2 - 6 mol%), and the base (1.5 - 2.5 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Phenothiazine Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction Setup (Inert Atmosphere) start->reaction heating Heating & Stirring reaction->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete crude Crude Product workup->crude purification_method Purification (Column Chromatography or Recrystallization) crude->purification_method pure_product Pure Product purification_method->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of phenothiazine derivatives.

Dopamine D2 Receptor Signaling Pathway Inhibition by Phenothiazines

dopamine_pathway cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor (GPCR) G_protein Gi/o Protein (inactive) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Decreased Cellular Response PKA_active->Cellular_Response Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Binds & Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks

Caption: The inhibitory effect of phenothiazine derivatives on the dopamine D2 receptor signaling pathway.

References

Technical Support Center: Preventing Acrylonitrile Polymerization in Phenothiazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the unwanted polymerization of acrylonitrile when used in reactions involving phenothiazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction involving phenothiazine and acrylonitrile unexpectedly polymerized. What are the common causes?

A1: Unwanted polymerization of acrylonitrile is typically initiated by free radicals. Common triggers for spontaneous polymerization in your reaction include:

  • Heat: Acrylonitrile can polymerize readily when heated. The polymerization process is highly exothermic, and the heat generated can further accelerate the reaction.

  • Light: Exposure to high-energy radiation, such as UV light, can initiate polymerization.

  • Impurities: Peroxides (often found in solvents like THF or diethyl ether), strong acids (e.g., nitric or sulfuric acid), and strong bases (e.g., sodium hydroxide) can act as initiators. Contamination from glassware or other reagents is a common source.

  • Absence or Insufficient Inhibitor: Commercial acrylonitrile contains inhibitors to prevent polymerization during storage. If the inhibitor has been removed or its concentration is too low, polymerization can occur. Phenothiazine itself is a radical scavenger, but its concentration and the reaction conditions play a crucial role in its effectiveness.

Q2: How does phenothiazine prevent the polymerization of acrylonitrile?

A2: Phenothiazine is an efficient radical scavenger. It inhibits polymerization by reacting with and deactivating the free radicals that initiate the polymerization chain reaction. This process can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). By neutralizing these initial radicals, phenothiazine prevents the propagation of polymer chains.

Q3: I need to use inhibitor-free acrylonitrile for my reaction. How can I safely remove the storage inhibitor?

A3: It is often necessary to remove the storage inhibitor (like hydroquinone monomethyl ether, MEHQ) before a reaction. A common and relatively safe method is column chromatography.

  • Method: Pass the acrylonitrile through a column packed with basic activated alumina. The polar inhibitor will be adsorbed onto the alumina, allowing the purified, inhibitor-free acrylonitrile to be collected.

  • Important: Once the inhibitor is removed, the acrylonitrile is no longer stabilized and should be used immediately.

Q4: What are the best practices for handling and storing inhibitor-free acrylonitrile?

A4: Inhibitor-free acrylonitrile is highly susceptible to polymerization. Adhere to the following guidelines:

  • Use Immediately: The purified monomer should be used as soon as possible after inhibitor removal.

  • Store Cold and Dark: If temporary storage is unavoidable, keep the monomer at a low temperature (e.g., in a refrigerator) and in a dark, opaque container to minimize thermal and light-induced polymerization.

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides.

Q5: My reaction mixture is becoming viscous and cloudy. Is it polymerizing, and what should I do?

A5: Increased viscosity, cloudiness, or the formation of a precipitate are strong indicators of polymerization. If you suspect polymerization is occurring:

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to slow down the exothermic polymerization process.

  • Dilute the Mixture: Diluting the reaction with a suitable, cool solvent can help dissipate heat and slow the reaction rate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reaction polymerizes upon heating. The reaction temperature is too high, promoting thermal initiation of polymerization.- Maintain the lowest possible reaction temperature. - Ensure uniform heating and stirring to avoid localized hot spots. - Consider adding a higher concentration of phenothiazine if the reaction requires elevated temperatures.
Polymerization occurs upon addition of a specific reagent. The reagent may be contaminated with initiators such as peroxides.- Check the purity of all reagents. - Purify solvents, especially ethers like THF and diethyl ether, to remove peroxides before use.
The reaction is inconsistent; sometimes it works, other times it polymerizes. Variations in experimental conditions or reagent purity.- Standardize your inhibitor removal protocol. - Ensure all glassware is scrupulously clean and dry. - Protect the reaction from light by wrapping the flask in aluminum foil. - Use a temperature-controlled reaction setup.
The acrylonitrile turns yellow and becomes viscous during storage. Slow polymerization is occurring due to gradual depletion of the inhibitor or exposure to light and/or heat.- Do not use the monomer. Dispose of it safely. - For future storage, ensure the container is opaque, tightly sealed, and stored in a cool, dark place.

Quantitative Data Summary

The following table summarizes typical concentrations of inhibitors found in commercial acrylonitrile and the required purity for polymerization applications. The optimal concentration of phenothiazine for inhibiting polymerization during a reaction will depend on the specific reaction conditions (temperature, solvent, presence of other reagents). It is recommended to start with a concentration in the higher end of the storage inhibitor range and optimize as needed.

Inhibitor/ParameterTypical ConcentrationReference/Note
Monomethyl ether of hydroquinone (MEHQ)35-45 ppmFor storage and transport of commercial acrylonitrile.[1]
Water0.2% - 0.5% by weightActs as an ionic polymerization inhibitor.[1]
Phenothiazine (for polymerization-grade acrylic acid)< 1 ppmPhenothiazine is a strong inhibitor and must be removed to very low levels before polymerization is desired.[2]
Phenothiazine (as an in-process inhibitor)>100 ppmUsed during monomer manufacturing at high temperatures.[2]

Experimental Protocols

Protocol 1: Removal of Storage Inhibitor from Acrylonitrile using a Basic Alumina Column

This protocol describes a standard method for removing phenolic inhibitors (e.g., MEHQ) from acrylonitrile prior to use in a reaction.

Materials:

  • Acrylonitrile containing storage inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask

  • Sand (optional)

Procedure:

  • Column Preparation:

    • Secure the chromatography column in a vertical position within a fume hood.

    • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

    • Optionally, add a small layer of sand over the glass wool.

    • Slowly pour the basic alumina into the column, gently tapping the side to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[1]

    • Add another small layer of sand on top of the alumina bed to prevent disturbance.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the acrylonitrile onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column at a steady rate. The inhibitor will be adsorbed by the alumina.

  • Handling of Purified Acrylonitrile:

    • Use the inhibitor-free acrylonitrile immediately.

    • If immediate use is not possible, store the purified monomer in a sealed, opaque container at low temperature (e.g., in a refrigerator) and preferably under an inert atmosphere.[1]

Protocol 2: Quantitative Analysis of Polyacrylonitrile in Acrylonitrile Monomer by Gas Chromatography (GC)

This protocol outlines a general method for quantifying the amount of residual acrylonitrile monomer, which can be adapted to measure the amount of polymer by first pyrolyzing the sample.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Pyrolysis unit (for polymer analysis).

  • Capillary column suitable for separating volatile organic compounds.

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of acrylonitrile in a suitable solvent (e.g., dimethyl sulfoxide) at known concentrations.

    • For polymer analysis, prepare standards of the polymer itself if available, or use the monomer standards for calibration after pyrolysis.

  • Sample Preparation:

    • For residual monomer analysis, dilute a known amount of the polyacrylonitrile sample in a suitable solvent.

    • For determining the extent of polymerization, a pyrolysis-GC-MS approach is often used. A small, known amount of the sample is heated rapidly in the pyrolyzer, and the resulting degradation products (including acrylonitrile monomer) are introduced into the GC.

  • GC Analysis:

    • Inject a known volume of the standard or sample solution into the GC.

    • Typical GC conditions for acrylonitrile analysis:

      • Column: 30m x 0.25mm, 0.5 µm film thickness capillary column.

      • Column Temperature: 70°C - 90°C.

      • Inlet Temperature: 160°C - 180°C.

      • Detector Temperature (FID): 170°C - 180°C.

      • Carrier Gas: High-purity nitrogen or helium.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of acrylonitrile from the standard solutions against their concentrations.

    • Determine the concentration of acrylonitrile in the sample by comparing its peak area to the calibration curve. The amount of polymer can be inferred from the amount of monomer generated during pyrolysis.

Visualizations

Free-Radical Polymerization of Acrylonitrile

G Free-Radical Polymerization of Acrylonitrile cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., Peroxide) R Free Radical (R•) I->R Heat/Light RM Monomer Radical (R-M•) R->RM + Monomer M Acrylonitrile Monomer RM2 Growing Polymer Chain (R-M-M•) RM->RM2 + Monomer RM_n Long Polymer Chain (R-(M)n-M•) RM2->RM_n + n Monomers P Stable Polymer RM_n->P + R-(M)m-M•

Caption: The three stages of free-radical polymerization: initiation, propagation, and termination.

Phenothiazine as a Radical Scavenger

G Phenothiazine Inhibition Mechanism cluster_polymerization Uninhibited Polymerization cluster_inhibition Inhibition by Phenothiazine R_poly Free Radical (R•) Polymer Polymer Chain Growth R_poly->Polymer + Monomer M_poly Acrylonitrile Monomer R_inhib Free Radical (R•) PTZ_rad Phenothiazine Radical (PTZ•) R_inhib->PTZ_rad + PTZ-H Inactive Polymerization Halted R_inhib->Inactive PTZ Phenothiazine (PTZ-H) PTZ_rad->Inactive - H•

Caption: Phenothiazine intercepts free radicals, preventing them from initiating polymerization.

Troubleshooting Workflow for Unwanted Polymerization

G Troubleshooting Unwanted Polymerization start Polymerization Observed (Viscosity, Cloudiness) cool Immediately Cool Reaction (Ice Bath) start->cool dilute Dilute with Cold Solvent cool->dilute check_temp Was Reaction Temperature Too High? dilute->check_temp check_reagents Were Reagents/Solvents Peroxide-Free? check_temp->check_reagents No adjust_temp Optimize Temperature for Future Reactions check_temp->adjust_temp Yes check_inhibitor Was Inhibitor Concentration Sufficient? check_reagents->check_inhibitor No purify_reagents Purify Reagents/Solvents Before Next Attempt check_reagents->purify_reagents Yes adjust_inhibitor Increase Inhibitor Concentration check_inhibitor->adjust_inhibitor Yes end Review Protocol and Re-attempt check_inhibitor->end No adjust_temp->end purify_reagents->end adjust_inhibitor->end

Caption: A logical workflow for troubleshooting unexpected polymerization during a reaction.

References

Technical Support Center: Purification of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted phenothiazine from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted phenothiazine from a reaction mixture?

A1: The primary methods for purifying phenothiazine derivatives and removing unreacted starting material include chromatography, crystallization, extraction, and precipitation. The choice of method depends on the specific properties of the desired product and the unreacted phenothiazine, such as polarity, solubility, and thermal stability.

Q2: My crude product is an oil and won't crystallize. How can I purify it?

A2: Oily residues are common and can be purified using column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (e.g., a mixture of hexane and ethyl acetate). If you have an idea of a solvent in which your product is sparingly soluble but impurities are highly soluble, trituration can be an effective method to induce crystallization or wash away impurities.

Q3: How can I effectively remove unreacted diphenylamine from my crude phenothiazine product?

A3: Unreacted diphenylamine is a common impurity in phenothiazine synthesis. Due to its lower polarity compared to phenothiazine, it can be removed using liquid-liquid extraction. By dissolving the crude product in a suitable organic solvent and washing it with a dilute acid solution (e.g., 1M HCl), the more basic diphenylamine will be protonated and move to the aqueous phase, while the desired phenothiazine product remains in the organic layer.

Q4: I am working with a thermally sensitive phenothiazine derivative. What purification method should I avoid?

A4: For thermally sensitive compounds, distillation should be avoided as it can lead to degradation of the product. Chromatographic methods like flash column chromatography at room temperature or crystallization from a suitable solvent at low temperatures are generally preferred for heat-sensitive materials.

Troubleshooting Guides

Issue 1: Poor Separation of Product and Unreacted Phenothiazine using Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent is critical for good separation. If the product and starting material are eluting too close together, adjust the solvent system. Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an optimal system that provides a significant difference in Rf values.
Column Overloading Loading too much crude product onto the column can lead to broad bands and poor separation. Reduce the amount of material loaded relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Improper Column Packing Air bubbles or cracks in the stationary phase can lead to channeling and inefficient separation. Ensure the column is packed uniformly. A wet slurry packing method is generally recommended.
Co-elution of Impurities If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique, such as reversed-phase chromatography.
Issue 2: Difficulty in Crystallizing the Final Product
Possible Cause Troubleshooting Step
Product is an Oil or Amorphous Solid Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, "seeding" the supersaturated solution with a small crystal of the pure product can initiate crystallization.
Incorrect Crystallization Solvent The ideal solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different single solvents (e.g., ethanol, isopropanol, acetone) or a solvent/anti-solvent system (e.g., dissolving in a good solvent like dichloromethane and slowly adding an anti-solvent like hexane until turbidity is observed).
Presence of Impurities Impurities can inhibit crystal formation. Attempt further purification of the crude product by column chromatography before attempting crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.

Data Presentation: Comparison of Purification Methods

Method Principle Advantages Disadvantages Typical Solvents/Reagents
Column Chromatography Differential adsorption of components onto a solid stationary phase.High resolution, applicable to a wide range of compounds, can handle complex mixtures.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.Stationary Phase: Silica gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.
Crystallization/Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure product, relatively simple and cost-effective.Not suitable for all compounds (oils), requires finding a suitable solvent, potential for significant product loss in the mother liquor.Ethanol, Methanol, Acetone, Hexane, Water.
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases based on its solubility.Fast, simple, good for separating compounds with different acid/base properties or polarities.Requires immiscible solvents, can be less effective for compounds with similar partitioning behavior, may require multiple extractions.Organic Phase: Dichloromethane, Ethyl Acetate. Aqueous Phase: Dilute HCl, Saturated NaHCO3, Brine.
Precipitation Formation of a solid from a solution, often by changing the solvent composition or adding a precipitating agent.Can be rapid and effective for specific applications.May not be highly selective, the precipitate can be amorphous and difficult to filter.Varies depending on the specific method; can involve adding a non-solvent or a reagent that forms an insoluble salt.
Adsorption on Clay Removal of phenothiazine by adsorption onto a clay material.Effective for removing phenothiazine from specific matrices like acrylic acid.Specific to certain applications, may not be generally applicable to all reaction mixtures.Acid-activated smectite clay, organophilic clay.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying a phenothiazine derivative from unreacted phenothiazine using flash column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it using different solvent systems (e.g., varying ratios of hexane/ethyl acetate). Visualize the spots under UV light to determine a solvent system that gives good separation between the product and unreacted phenothiazine (aim for a ΔRf > 0.2).

  • Column Packing: Select an appropriately sized column. As a general guideline, use 30-100 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified phenothiazine derivative.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying a solid phenothiazine derivative by recrystallization.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, and isopropanol.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent. A melting point determination can be used to assess the purity of the final product.

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude Product dissolve_sample Dissolve in Minimal Solvent crude_product->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample prepare_column Pack Silica Gel Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for Purification by Column Chromatography.

logical_relationship_purification cluster_methods Purification Methods start Crude Product Mixture (Product + Unreacted Phenothiazine) chromatography Chromatography (e.g., Column, TLC) start->chromatography crystallization Crystallization/ Recrystallization start->crystallization extraction Liquid-Liquid Extraction start->extraction precipitation Precipitation start->precipitation end_node Pure Phenothiazine Derivative chromatography->end_node Based on Polarity crystallization->end_node Based on Solubility extraction->end_node Based on Partitioning precipitation->end_node Based on Insolubility

Caption: Methods for Removing Unreacted Phenothiazine.

Stability of Phenothiazine-10-propionitrile under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenothiazine-10-propionitrile. The information is designed to assist in understanding and investigating its stability under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in aqueous solutions are twofold:

  • Oxidation of the Phenothiazine Ring: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide.

  • Hydrolysis of the Propionitrile Group: The nitrile group can undergo hydrolysis, particularly under acidic or basic conditions, to form an amide intermediate and subsequently a carboxylic acid.[1][2][3]

Q2: How is the stability of this compound expected to change with pH?

A2: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under acidic conditions, the propionitrile group is susceptible to acid-catalyzed hydrolysis, leading to the formation of Phenothiazine-10-propionic acid and ammonium salts.[2][4] The rate of this hydrolysis is likely to increase with decreasing pH.

  • Neutral Conditions (pH ~7): The compound is expected to be most stable around neutral pH, although slow oxidation of the phenothiazine ring may still occur over time.

  • Alkaline Conditions (pH > 8): In alkaline solutions, the propionitrile group can undergo base-catalyzed hydrolysis to form the salt of Phenothiazine-10-propionic acid and ammonia.[2][4] The degradation rate is expected to increase with increasing pH.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of the phenothiazine nucleus and the propionitrile side chain, the following degradation products are anticipated:

  • Phenothiazine-10-propionic acid: Formed from the complete hydrolysis of the nitrile group.

  • Phenothiazine-10-propionamide: An intermediate in the hydrolysis of the nitrile group.[1][2]

  • This compound-5-oxide: Formed from the oxidation of the sulfur atom in the phenothiazine ring.

  • Phenothiazine: If the entire 10-propionitrile side chain is cleaved, although this is generally less common under simple hydrolytic conditions.

Q4: I am seeing unexpected peaks in my HPLC analysis during a stability study. What could they be?

A4: Unexpected peaks in an HPLC chromatogram during a stability study of this compound could be several things:

  • Degradation Products: As mentioned in Q3, these could be the carboxylic acid, amide, or sulfoxide derivatives.

  • Buffer Adducts: In some cases, components of the buffer solution may react with the parent compound or its degradation products.

  • Impurities: The starting material may contain impurities that become more apparent as the parent compound degrades.

  • Photodegradation Products: If samples are not protected from light, phenothiazines can be susceptible to photodegradation.

It is recommended to use a mass spectrometer (LC-MS) to identify the mass of these unknown peaks to aid in their identification.

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed even at neutral pH.

  • Possible Cause 1: Presence of Oxidizing Agents. Residual oxidizing agents in the solvent or dissolved oxygen can accelerate the oxidation of the phenothiazine ring.

    • Solution: Use de-gassed solvents and consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Presence of Metal Ions. Trace metal ions can catalyze degradation reactions.

    • Solution: Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer if metal ion contamination is suspected.

  • Possible Cause 3: Photodegradation. Phenothiazine derivatives can be light-sensitive.

    • Solution: Protect all solutions from light by using amber glassware or wrapping containers in aluminum foil.

Issue: Poor recovery of the compound from the sample solution.

  • Possible Cause 1: Adsorption to Surfaces. Phenothiazines can be "sticky" and may adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Use silanized glassware or polypropylene vials. It may also be beneficial to include a small percentage of an organic solvent like acetonitrile in your sample diluent.

  • Possible Cause 2: Low Solubility. The compound or its degradation products may have limited solubility in the aqueous buffer, leading to precipitation.

    • Solution: Visually inspect samples for any precipitate. If solubility is an issue, consider adding a co-solvent, but be aware that this may affect the degradation kinetics.

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., 50 mM) at various pH values (e.g., pH 2, 4, 7, 9, 10).

      • pH 2.0: Hydrochloric Acid/Potassium Chloride buffer

      • pH 4.0: Acetate buffer

      • pH 7.0: Phosphate buffer

      • pH 9.0 & 10.0: Borate buffer

    • Filter all buffers through a 0.22 µm filter.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation and Incubation:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 10 µg/mL. Ensure the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.

    • Prepare multiple aliquots for each time point.

    • Incubate the samples at a controlled temperature (e.g., 40°C) in a light-protected environment.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.

    • Immediately quench any further degradation by adding an equal volume of mobile phase and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (determined by UV scan, likely around 254 nm).

    • Injection Volume: 10 µL.

    • Quantification: Use the peak area of this compound to determine its concentration at each time point relative to the t=0 sample.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 40°C

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.0)% Remaining (pH 10.0)
0100.0100.0100.0
295.299.892.5
490.199.585.3
881.399.172.1
2455.797.240.6
4830.995.015.8

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute Stock into Buffers (Final Conc. 10 µg/mL) prep_stock->dilute prep_buffers Prepare Buffers (pH 2, 7, 10) prep_buffers->dilute incubate Incubate at 40°C (Protect from Light) dilute->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench Reaction (Store at -20°C) sampling->quench hplc Analyze by HPLC-UV quench->hplc data Quantify % Remaining hplc->data

Caption: Experimental workflow for a pH stability study.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound amide Phenothiazine-10-propionamide (Intermediate) parent->amide H+ or OH- H2O sulfoxide This compound-5-oxide parent->sulfoxide [O] acid Phenothiazine-10-propionic Acid (Final Product) amide->acid H+ or OH- H2O G start Unexpected HPLC Peak Observed q1 Is the mass of the peak known? (LC-MS) start->q1 ms_yes Analyze Mass q1->ms_yes Yes ms_no Action: Run LC-MS to identify mass q1->ms_no No mass_plus_16 Mass = Parent + 16 Da? (Oxidation) ms_yes->mass_plus_16 mass_plus_18 Mass = Parent + 18 Da? (Hydrolysis to Amide) mass_plus_16->mass_plus_18 No res_sulfoxide Likely Sulfoxide mass_plus_16->res_sulfoxide Yes mass_plus_19 Mass = Parent + 19 Da? (Hydrolysis to Acid) mass_plus_18->mass_plus_19 No res_amide Likely Amide mass_plus_18->res_amide Yes res_acid Likely Carboxylic Acid mass_plus_19->res_acid Yes res_other Other Degradant (e.g., buffer adduct) mass_plus_19->res_other No

References

Technical Support Center: Scaling Up the Synthesis of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Phenothiazine-10-propionitrile. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the cyanoethylation of phenothiazine. This reaction involves the addition of phenothiazine to acrylonitrile, typically in the presence of a basic catalyst.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary hazards are associated with the thermal management of the highly exothermic cyanoethylation reaction and the handling of acrylonitrile, which is a toxic and flammable substance.[1] Uncontrolled temperature increases can lead to a runaway reaction, posing a significant risk of pressure buildup and potential reactor failure.[1]

Q3: What type of catalyst is typically used for the cyanoethylation of phenothiazine?

A3: Basic catalysts are generally employed to facilitate the reaction. These can include alkali metal hydroxides (e.g., potassium hydroxide), alkoxides (e.g., sodium methoxide), or quaternary ammonium hydroxides. The choice of catalyst can influence reaction rate and selectivity.

Q4: How can the polymerization of acrylonitrile be prevented during the reaction?

A4: The polymerization of acrylonitrile is a major side reaction. It can be minimized by maintaining a low reaction temperature, ensuring slow, controlled addition of acrylonitrile, and using polymerization inhibitors such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[2]

Q5: What are the critical process parameters to monitor during a scaled-up reaction?

A5: Continuous monitoring of temperature (both in the reaction mass and the cooling jacket), pressure, reactant addition rate, and agitator power are crucial for safe and reproducible synthesis.[1][3]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol details a representative lab-scale synthesis.

Materials:

  • Phenothiazine

  • Acrylonitrile (freshly distilled)

  • Potassium hydroxide (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Glacial acetic acid (for neutralization)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

  • Charge Reactants: The flask is charged with phenothiazine and toluene. The mixture is stirred until the phenothiazine is fully dissolved.

  • Inhibitor and Catalyst Addition: A catalytic amount of hydroquinone is added, followed by the potassium hydroxide catalyst.

  • Controlled Addition of Acrylonitrile: The solution is cooled to 0-5 °C using an ice bath. Acrylonitrile is added dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, it is quenched by the addition of glacial acetic acid to neutralize the catalyst. The mixture is then washed sequentially with deionized water and brine.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to the following:

  • Heat Transfer: The exothermic nature of the reaction necessitates a reactor with efficient heat removal capabilities. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[4]

  • Mixing: Proper agitation is critical to ensure uniform temperature distribution and prevent localized hotspots, which can initiate runaway polymerization.[3][5] The impeller design and agitation speed must be optimized for the larger reactor volume.

  • Reactant Addition: The rate of acrylonitrile addition must be carefully controlled and is often linked to the cooling capacity of the reactor to maintain a stable temperature.

  • Material Handling: Safe handling procedures for large quantities of acrylonitrile and other chemicals are paramount.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst.2. Low reaction temperature.3. Insufficient reaction time.4. Impurities in starting materials.1. Use a fresh, properly stored catalyst.2. Gradually increase the reaction temperature, monitoring for an exotherm.3. Extend the reaction time and monitor by TLC/HPLC.4. Ensure the purity of phenothiazine and acrylonitrile.
Formation of Polyacrylonitrile (Solid Polymer) 1. Reaction temperature too high.2. Acrylonitrile added too quickly.3. Insufficient inhibitor.4. Localized hotspots due to poor mixing.1. Improve cooling or reduce the addition rate.2. Slow down the rate of acrylonitrile addition.3. Increase the concentration of the polymerization inhibitor.4. Increase agitation speed and ensure proper mixing.
Dark Reaction Mixture and Impurity Profile 1. Oxidation of phenothiazine.2. Side reactions due to high temperatures.3. Contamination.1. Maintain an inert (nitrogen) atmosphere throughout the process.2. Adhere to the recommended temperature profile.3. Ensure all equipment is clean and dry.
Difficult Product Isolation/Purification 1. Incomplete reaction leading to a mixture of starting material and product.2. Presence of oligomeric byproducts.3. Product oiling out during crystallization.1. Drive the reaction to completion using monitoring techniques.2. Optimize reaction conditions to minimize byproduct formation.3. Adjust crystallization solvent system and cooling rate.

Quantitative Data Summary

The following tables provide illustrative data for the synthesis of this compound. Note that values for pilot and industrial scale are representative and will vary based on specific equipment and process parameters.

Table 1: Reaction Parameters at Different Scales

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Industrial Scale (1000 L)
Phenothiazine (kg) 0.110100
Acrylonitrile (kg) 0.0323.232
Solvent (Toluene, L) 0.550500
Catalyst (KOH, g) 22002000
Inhibitor (HQ, g) 0.110100
Addition Time (hr) 1-23-56-8
Reaction Temperature (°C) 0-105-1510-20
Reaction Time (hr) 4-66-88-12

Table 2: Typical Yields and Purity

ScaleTypical Yield (%)Purity (by HPLC, %)
Laboratory Scale 85-95>98
Pilot Scale 80-90>97
Industrial Scale 75-85>97

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Reactor Setup (Inert Atmosphere) charge_reactants Charge Phenothiazine & Toluene prep_reactor->charge_reactants add_inhibitor_catalyst Add Inhibitor (HQ) & Catalyst (KOH) charge_reactants->add_inhibitor_catalyst cool_reaction Cool to 0-5 °C add_inhibitor_catalyst->cool_reaction add_acrylonitrile Slow Addition of Acrylonitrile (1-2h) Temp < 10 °C cool_reaction->add_acrylonitrile stir_reaction Stir at RT (4-6h) Monitor by TLC add_acrylonitrile->stir_reaction quench_reaction Quench with Acetic Acid stir_reaction->quench_reaction wash_phase_sep Wash with Water & Brine Separate Layers quench_reaction->wash_phase_sep dry_filter Dry Organic Layer (MgSO4) & Filter wash_phase_sep->dry_filter evaporate Solvent Evaporation dry_filter->evaporate purify Purification (Recrystallization/ Chromatography) evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the laboratory-scale synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_polymer Polymer Formation cluster_impurities High Impurity Profile start Problem Encountered During Scale-up is_low_yield Low Yield? start->is_low_yield Low Yield? check_catalyst Check Catalyst Activity check_temp Verify Reaction Temperature check_catalyst->check_temp check_time Extend Reaction Time check_temp->check_time end Consult Process Chemistry Expert check_time->end check_cooling Improve Cooling Efficiency check_addition_rate Reduce Acrylonitrile Addition Rate check_cooling->check_addition_rate check_inhibitor Increase Inhibitor Concentration check_addition_rate->check_inhibitor check_mixing Optimize Agitation check_inhibitor->check_mixing check_mixing->end check_inert Ensure Inert Atmosphere check_temp_profile Verify Temperature Control check_inert->check_temp_profile check_cleanliness Check Equipment Cleanliness check_temp_profile->check_cleanliness check_cleanliness->end is_low_yield->check_catalyst Yes is_polymer Polymer Formation? is_low_yield->is_polymer No is_polymer->check_cooling Yes is_impurities High Impurities? is_polymer->is_impurities No is_impurities->check_inert Yes is_impurities->end No

Caption: Troubleshooting logic for scaling up the synthesis of this compound.

References

Catalyst Selection for Optimizing Phenothiazine Cyanoethylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanoethylation of phenothiazine. Our aim is to address specific experimental challenges to help optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the N-cyanoethylation of phenothiazine?

A1: The cyanoethylation of phenothiazine, a Michael addition reaction, can be catalyzed by both bases and acids.[1] The choice of catalyst often depends on the specific reaction conditions and the desired outcome.

  • Basic Catalysts : Strong bases are frequently employed for the cyanoethylation of heterocyclic amines like phenothiazine.[2] Examples include Triton B (benzyltrimethylammonium hydroxide), sodium tert-butoxide (t-BuONa), sodium hydride (NaH), and anion exchange resins.[2][3] Basic catalysts are effective because they can deprotonate the amine, increasing its nucleophilicity towards acrylonitrile.

  • Acidic Catalysts : While less common for heterocyclic amines, acidic catalysts can also be used.[2] These may include acetic acid, cuprous chloride, cupric acetate, and silica-aluminas.[2][4] Acid catalysts are thought to operate by activating the cyano group of acrylonitrile.[2]

Q2: How do I choose between a basic and an acidic catalyst for my experiment?

A2: The basicity of the amine is a major factor in determining whether an acidic or basic catalyst is required.[2] For phenothiazine, which is a weakly basic amine, strong basic catalysts are generally preferred to facilitate the reaction.[2] However, the choice may also be influenced by the presence of other functional groups on the phenothiazine ring. For instance, amines with electron-donating substituents are readily cyanoethylated with acid catalysts.[2]

Q3: What are the typical reaction conditions for phenothiazine cyanoethylation?

A3: Reaction conditions can vary significantly based on the chosen catalyst. For base-catalyzed reactions, aprotic solvents like N,N-dimethylacetamide (DMAc) are often used, and the reaction may be conducted at reduced temperatures (e.g., 0-5 °C) to minimize side reactions.[3] For acid-catalyzed reactions, particularly with silica-alumina catalysts, elevated temperatures (80°C to 300°C) in a liquid phase reaction may be required.[4]

Q4: How can I monitor the progress of the cyanoethylation reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the phenothiazine starting material, you can observe the disappearance of the starting material and the appearance of a new, product spot.

Troubleshooting Guides

Problem 1: Low or No Yield of the N-cyanoethylated Phenothiazine

Possible CauseSuggested Solution
Ineffective Catalyst Ensure the catalyst is fresh and active. For basic catalysts like NaH, ensure it is handled under anhydrous conditions. For acidic catalysts like silica-alumina, check the alumina content (typically 5-50 wt%).[4]
Incorrect Catalyst Choice For phenothiazine, strong basic catalysts are often more effective.[2] Consider switching from an acidic to a basic catalyst system.
Suboptimal Reaction Temperature If using a basic catalyst like t-BuONa or NaH, low temperatures (0-5 °C) can minimize side reactions and improve yield.[3] For some acid catalysts, higher temperatures may be necessary to drive the reaction.[4]
Presence of Water Water can quench basic catalysts and interfere with the reaction. Ensure all reagents and solvents are anhydrous.
Insufficient Reaction Time Monitor the reaction by TLC to determine the optimal reaction time.

Problem 2: Formation of Multiple Products or Side Reactions

Possible CauseSuggested Solution
Oxidation of the Sulfur Atom The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming the sulfoxide or sulfone.[5] To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization of Acrylonitrile Acrylonitrile can polymerize, especially in the presence of strong bases or at high temperatures. Add the acrylonitrile slowly to the reaction mixture and maintain the recommended temperature.
Elimination of the Phenothiazine Moiety Under certain basic conditions (e.g., KOH in methanol), the phenothiazine group can act as a leaving group, leading to unwanted side products.[3] Using non-nucleophilic bases like t-BuONa or NaH at low temperatures can mitigate this.[3]
Ring Cyanoethylation While N-cyanoethylation is generally favored, cyanoethylation on the aromatic ring can occur, especially with a large excess of acrylonitrile.[4] Optimize the stoichiometry of the reactants.
Dimerization of the Radical Phenothiazine can form radical cations that may lead to dimerization, particularly with shorter side chains.[6]

Catalyst and Condition Summary

Catalyst TypeCatalyst ExamplesTypical SolventsTemperatureKey Considerations
Basic Triton B, t-BuONa, NaH, Anion Exchange Resins[2][3]Aprotic (e.g., DMAc)[3]0–25 °C[3]Highly effective for phenothiazine; requires anhydrous conditions; can promote acrylonitrile polymerization.
Acidic Acetic Acid, CuCl, Cu(OAc)₂, Silica-Alumina[2][4]Toluene, Dioxane80–300 °C[4]May be less efficient for phenothiazine than basic catalysts; silica-alumina offers ease of separation.[4]

Experimental Protocols

General Protocol for Base-Catalyzed N-Cyanoethylation of Phenothiazine (Adapted from similar reactions[3])

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenothiazine and an anhydrous aprotic solvent (e.g., DMAc).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the basic catalyst (e.g., sodium tert-butoxide or sodium hydride) portion-wise while maintaining the temperature.

  • Stir the mixture for a designated period (e.g., 30 minutes) to allow for the deprotonation of phenothiazine.

  • Add acrylonitrile dropwise to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to stir at a controlled temperature and monitor its progress using TLC.

  • Upon completion, quench the reaction by adding a proton source (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Guides

Reaction_Mechanism Phenothiazine_NH Phenothiazine-NH Phenothiazine_Anion Phenothiazine-N⁻ Phenothiazine_NH->Phenothiazine_Anion + Base Base Base HB HB⁺ Intermediate Intermediate Anion Phenothiazine_Anion->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile (H₂C=CH-CN) Product N-Cyanoethyl- phenothiazine Intermediate->Product + H⁺

Caption: Generalized mechanism of base-catalyzed phenothiazine cyanoethylation.

Experimental_Workflow Start Start: Combine Phenothiazine and Anhydrous Solvent Cooling Cool to 0-5 °C Start->Cooling Add_Base Add Basic Catalyst Cooling->Add_Base Stir1 Stir for Deprotonation Add_Base->Stir1 Add_Acrylonitrile Add Acrylonitrile Dropwise Stir1->Add_Acrylonitrile Reaction Monitor Reaction by TLC Add_Acrylonitrile->Reaction Quench Quench Reaction Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification Extraction->Purification End Final Product Purification->End Troubleshooting_Logic Start Low or No Yield? Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Yes Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Check_Stoichiometry Are reactant ratios correct? Check_Temp->Check_Stoichiometry Side_Reactions Side Reactions Observed? Check_Stoichiometry->Side_Reactions Oxidation Oxidation suspected? (Use inert atmosphere) Side_Reactions->Oxidation Yes Polymerization Polymerization of acrylonitrile? (Slow addition, control temp) Oxidation->Polymerization Elimination Phenothiazine elimination? (Use non-nucleophilic base) Polymerization->Elimination

References

Validation & Comparative

A Practical Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of HPLC Method Validation Parameters

The successful validation of an analytical method is paramount to ensure the reliability and accuracy of quantitative data. The following tables summarize the key validation parameters and their anticipated acceptance criteria for an HPLC method tailored for Phenothiazine-10-propionitrile analysis.

Parameter Acceptance Criteria Expected Performance
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)
- Intraday≤ 2.0%< 1.0%
- Interday≤ 2.0%< 1.5%
Specificity No interference at the retention time of the analytePeak purity > 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters< 2.0%

Detailed Experimental Protocols

A detailed description of the experimental protocols required to validate the HPLC method is provided below. These protocols are designed to be readily implemented in a laboratory setting.

Chromatographic Conditions

A starting point for the development of an HPLC method for this compound can be derived from methods used for other phenothiazine compounds.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Validation Parameter Experiments
  • Linearity:

    • Inject five concentrations of the working standard solutions (e.g., 1, 5, 10, 50, 100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Determine the coefficient of determination (r²) from the linear regression analysis.

  • Accuracy:

    • Prepare samples at three concentration levels (low, medium, and high; e.g., 5, 25, and 75 µg/mL) by spiking a known amount of this compound into a placebo matrix.

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery using the formula: (Mean measured concentration / Spiked concentration) x 100%.

  • Precision:

    • Intraday Precision (Repeatability): Analyze six replicates of a medium concentration standard solution (e.g., 25 µg/mL) on the same day.

    • Interday Precision (Intermediate Precision): Repeat the analysis of the same standard solution on three different days.

    • Calculate the percentage relative standard deviation (%RSD) for the peak areas for both intraday and interday assessments.

  • Specificity:

    • Inject a blank sample (mobile phase), a placebo sample, and a standard solution of this compound.

    • Verify that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.

    • Utilize a photodiode array (PDA) detector to assess peak purity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio.

    • LOD is the concentration that yields a signal-to-noise ratio of at least 3:1.

    • LOQ is the concentration that yields a signal-to-noise ratio of at least 10:1.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, one at a time.

    • Variations to be tested include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic component)

      • Column temperature (± 2°C)

    • Analyze a standard solution under each modified condition and calculate the %RSD of the peak areas.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Select Chromatographic Conditions B Prepare Standard Solutions A->B C Linearity & Range B->C D Accuracy B->D E Precision (Intraday & Interday) B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I Analyze Results C->I D->I E->I F->I G->I H->I J Compare with Acceptance Criteria I->J K Generate Validation Report J->K

Comparative analysis of the biological activity of phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Phenothiazine Derivatives

Phenothiazine, a heterocyclic organic compound, serves as a foundational structure for a large class of derivatives with a wide spectrum of pharmacological activities.[1][2] Initially recognized for their antipsychotic properties, these compounds have since been investigated for numerous other therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides a comparative analysis of the key biological activities of various phenothiazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antipsychotic Activity

Phenothiazine derivatives were revolutionary in the field of psychiatry, forming the first major class of antipsychotic drugs.[1][5] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] The antipsychotic potency of these derivatives is closely linked to their chemical structure, particularly the substituent at position 2 of the phenothiazine ring and the nature of the side chain at position 10.[7]

Phenothiazines are categorized into three main groups based on the side chain at the N-10 position: aliphatic, piperidine, and piperazine.[1][6] Piperazine derivatives generally exhibit the highest potency.

Table 1: Comparative Antipsychotic Potency of Phenothiazine Derivatives
DerivativeClassDopamine D2 Receptor Binding Affinity (Ki, nM)Relative Potency (Chlorpromazine = 1)
ChlorpromazineAliphatic1.0 - 10.41
ThioridazinePiperidine1.0 - 10.21
FluphenazinePiperazine0.4 - 1.050
PerphenazinePiperazine0.8 - 1.210
TrifluoperazinePiperazine0.8 - 2.610

Note: Lower Ki values indicate higher binding affinity. Relative potency is a general clinical approximation.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The therapeutic effect of phenothiazine antipsychotics is achieved by blocking the downstream signaling cascade initiated by dopamine binding to the D2 receptor, a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks Gi->AC Inhibits Response Reduced Neuronal Excitability cAMP->Response Leads to

Caption: Dopamine D2 receptor antagonism by phenothiazine derivatives.

Anticancer Activity

A growing body of research highlights the potential of phenothiazine derivatives as anticancer agents.[3][8] Their antitumor effects are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and reversal of multidrug resistance (MDR).[9][10] The cytotoxicity of these compounds has been demonstrated across a variety of cancer cell lines.

Table 2: In Vitro Anticancer Activity of Phenothiazine Derivatives (IC50 Values)
DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
ChlorpromazineA549Lung Carcinoma15.5[11]
ThioridazineMDA-MB-231Breast Cancer10.2[12]
FluphenazineHeLaCervical Cancer8.7[3]
TrifluoperazineMCF-7Breast Cancer12.0[9]
PerphenazineSK-OV-3Ovarian Cancer12.27[12]
Compound 32 Caco-2Colorectal Carcinoma0.26[11]
Compound 32 A549Lung Cancer0.26[11]

*Compound 31 is a 2,7-diazaphenothiazine-1,2,3-triazole hybrid, demonstrating the potency of novel derivatives.[11]

Signaling Pathway: Induction of Apoptosis

Phenothiazines can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.[3]

G Phenothiazine Phenothiazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenothiazine->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenothiazine derivatives.

Antimicrobial Activity

Several phenothiazine derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi, including multidrug-resistant strains.[13][14] Their mechanism is thought to involve the disruption of cell membrane integrity, inhibition of efflux pumps, and production of ROS.[14] Thioridazine, for instance, has been shown to restore susceptibility in extensively drug-resistant tuberculosis (XDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 3: In Vitro Antimicrobial Activity of Phenothiazine Derivatives (MIC Values)
DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
ChlorpromazineAcinetobacter baumanniiMDR50 - 600[14]
ThioridazineAcinetobacter baumanniiMDR50 - 600[14]
PromethazineAcinetobacter baumanniiMDR50 - 600[14]
TrifluoperazineAcinetobacter baumanniiMDR50 - 600[14]
ChlorpromazineStaphylococcus aureus-25 - 100[15]

MIC: Minimum Inhibitory Concentration. The range reflects activity against different strains.

Experimental Protocols & Workflows

Objective comparison of biological activity relies on standardized experimental procedures. Below are methodologies for key assays cited in this guide.

Experimental Workflow: Screening for Bioactivity

The general process for identifying and characterizing the biological activity of novel phenothiazine derivatives follows a structured workflow from synthesis to in vivo testing.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic & In Vivo Studies A Chemical Synthesis of Phenothiazine Derivatives B Structural Characterization (NMR, Mass Spec) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Antimicrobial Assay (e.g., MIC Determination) B->D E Receptor Binding Assay B->E F Mechanism of Action (e.g., Apoptosis Assay) C->F D->F E->F G In Vivo Efficacy & Toxicity Studies (e.g., Zebrafish, Mice) F->G

Caption: General experimental workflow for phenothiazine derivative screening.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., A. baumannii) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the phenothiazine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. The results can be read visually or with a plate reader.

References

Unveiling the Molecular Architecture: A Guide to the Structural Confirmation of Phenothiazine-10-propionitrile using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of Phenothiazine-10-propionitrile, a key intermediate in the synthesis of various biologically active molecules.

This publication will delve into the power of 2D NMR techniques, including COSY, HSQC, and HMBC, to definitively map the connectivity of atoms within the this compound molecule. Detailed experimental protocols and data interpretation will be presented, alongside a comparison with alternative methods, to offer a complete perspective on modern structural elucidation strategies.

The Challenge: Confirming the Structure of this compound

This compound (C₁₅H₁₂N₂S) possesses a tricyclic phenothiazine core with a propionitrile substituent at the nitrogen atom (N-10). While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable preliminary data, they often fall short of providing a complete and unambiguous structural assignment, especially concerning the precise location of substituents and the connectivity of the aliphatic chain. 2D NMR spectroscopy excels in this area by providing through-bond correlation data between protons and carbons.

At the Core of Confirmation: 2D NMR Spectroscopy

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing a detailed map of its structure. For this compound, the key 2D NMR experiments are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying long-range connectivity.

Predicted ¹H and ¹³C NMR Data for this compound
Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1, 87.15-7.25 (m)127.5
2, 76.90-7.00 (m)122.5
3, 67.10-7.20 (m)127.0
4, 56.85-6.95 (m)115.0
4a, 5a-144.5
9a, 10a-126.0
1'4.10 (t)45.0
2'2.80 (t)18.0
3' (CN)-118.0

Note: These are predicted values and may vary slightly in an experimental setting. 'm' denotes a multiplet and 't' denotes a triplet.

Experimental Protocols

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

NMR Data Acquisition: All 2D NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

COSY: The experiment is run using a standard pulse sequence. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution, and an appropriate number of scans per increment for good signal-to-noise.

HSQC: A standard HSQC pulse sequence with gradient selection is used. The spectral widths in both the proton and carbon dimensions are set to encompass all relevant signals.

HMBC: A standard HMBC pulse sequence with gradient selection is employed. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter to adjust for optimal observation of two- and three-bond correlations.

Visualizing the Connections: 2D NMR Analysis Workflow

The following diagram illustrates the logical workflow for interpreting the 2D NMR data to confirm the structure of this compound.

G 2D NMR Structural Elucidation Workflow for this compound cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Aromatic Aromatic Spin Systems COSY->Aromatic Aliphatic Aliphatic Chain Connectivity COSY->Aliphatic HSQC->Aromatic HSQC->Aliphatic Connection Linking Aliphatic Chain to Phenothiazine Core HMBC->Connection Final_Structure Confirmed Structure of This compound Aromatic->Final_Structure Aliphatic->Final_Structure Connection->Final_Structure

Caption: Workflow for 2D NMR based structural confirmation.

Key 2D NMR Correlations for Structural Confirmation

The following diagram illustrates the key HMBC and COSY correlations that would be expected for this compound, providing definitive structural proof.

G Key 2D NMR Correlations for this compound cluster_structure This compound Structure cluster_correlations Expected Key Correlations struct H1_prime H-1' (δ ~4.10) H2_prime H-2' (δ ~2.80) H1_prime->H2_prime COSY C1_prime C-1' (δ ~45.0) H1_prime->C1_prime HMBC (²J) C2_prime C-2' (δ ~18.0) H1_prime->C2_prime HMBC (³J) C9a_10a C-9a,10a (δ ~126.0) H1_prime->C9a_10a HMBC (³J) H2_prime->C1_prime HMBC (³J) H2_prime->C2_prime HMBC (²J) C3_prime C-3' (CN) (δ ~118.0) H2_prime->C3_prime HMBC (³J) H1_8 H-1,8 (δ ~7.20)

Caption: Expected COSY and HMBC correlations.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods. The following table compares 2D NMR with other common techniques for the structural confirmation of this compound.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C)Unambiguous structural elucidation, stereochemical information.Requires relatively larger sample amounts, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, aromatic C-H).Fast, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D molecular structure in the solid state.Definitive structural confirmation.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements.Confirms the empirical and molecular formula.Does not provide structural information.

Conclusion

For the definitive structural confirmation of this compound, 2D NMR spectroscopy stands out as the most informative technique. The combination of COSY, HSQC, and HMBC experiments provides an unparalleled level of detail regarding the molecular framework, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the propionitrile substituent to the phenothiazine core. While other techniques such as mass spectrometry and IR spectroscopy are valuable for providing complementary data, they lack the ability to provide a complete structural picture on their own. For researchers in drug development and organic synthesis, a thorough understanding and application of 2D NMR are indispensable for ensuring the integrity of their molecular structures.

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of phenothiazine compounds, a class of antipsychotic drugs. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This objective comparison is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method for phenothiazine analysis is a critical decision that impacts data quality, sensitivity, and throughput. The following tables summarize the quantitative performance data for HPLC-UV, LC-MS/MS, GC-MS, and Capillary Electrophoresis, offering a clear comparison of their capabilities.

Table 1: Comparison of Linearity and Detection Limits

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Promethazine, Promazine, ChlorpromazinePlasma0.1 - 25 µg/mL0.1 µg/mL0.25 µg/mL[1][2]
PerphenazineBulk/Pharmaceutical Formulation6 - 14 µg/mL0.4 µg/mL0.12 µg/mL[3]
Chlorpromazine HCl, Trihexyphenidyl HClPharmaceutical Formulation60 - 140 µg/mL (CPZ)--[4]
LC-MS/MS 11 Phenothiazine derivativesWhole Blood0.2 - 200 ng/mL0.2 - 200 ng/mL-[5][6]
11 Phenothiazine derivativesUrine4 - 22 pg/mL4 - 22 pg/mL-[5][6]
Thiethylperazine, Clospirazine, FlupentixolWhole Blood2 - 40 ng/mL~0.5 ng/mL-[7]
Haloperidol, ThiothixeneSerum/Plasma1 - 60 ng/mL--[8]
Fluphenazine, PerphenazineSerum/Plasma0.2 - 12 ng/mL--[8]
GC-MS 5 Phenothiazine derivativesPlasma--0.25 - 2.0 ng/0.1 mL[9]
Capillary Electrophoresis 5 d,l-phenothiazinesUrine6 - 1500 nM2.1 - 6.3 nM-[10]

Table 2: Comparison of Accuracy, Precision, and Recovery

| Method | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference | | :--- | :--- | :--- | :--- | :--- | | HPLC-UV | Promethazine, Promazine, Chlorpromazine | Plasma | - | Intraday & Interday: ≤ 14% |[1][2] | | | Perphenazine, Amitriptyline | Bulk/Pharmaceutical Formulation | 100.4% (Perphenazine) | - |[3] | | | Chlorpromazine HCl, Trihexyphenidyl HCl | Pharmaceutical Formulation | 99.58 - 100.45% | - |[4] | | LC-MS/MS | 11 Phenothiazine derivatives | Whole Blood & Urine | - | Intra- & Inter-day: ≤ 15.1% |[5][6] | | | Thiethylperazine, Clospirazine, Flupentixol | Whole Blood | 43.4 - 72.5% | Intraday: 3.7 - 9.3%, Interday: 12.6 - 17.9% |[7] | | | Haloperidol, Fluphenazine, Perphenazine, Thiothixene | Serum/Plasma | - | Intra- & Inter-assay: < 15% |[8] | | GC-MS | 5 Phenothiazine derivatives | Plasma | 91 - 95% | Intra- & Inter-day: ≤ 11% |[9] | | Capillary Electrophoresis | 5 d,l-phenothiazines | Urine | 89 - 101% | < 3.5% |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section provides the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of phenothiazines in pharmaceutical formulations and biological fluids.

a) Method for Promethazine, Promazine, and Chlorpromazine in Plasma [1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: Hisep column.

  • Mobile Phase: 15:85 (v/v) acetonitrile and 0.18 M ammonium acetate, pH 5.0.

  • Flow Rate: Not specified.

  • Detection: UV at 254 nm.

  • Sample Preparation: Direct injection of 20 µL of filtered plasma.

  • Run Time: Less than 11 minutes.

b) Method for Perphenazine and Amitriptyline in Bulk and Pharmaceutical Formulations [3]

  • Instrumentation: RP-HPLC with UV detector.

  • Column: Develosil ODS HG-5 RP C18 (5 µm, 15 cm x 4.6 mm i.d.).

  • Mobile Phase: 64:36 (v/v) 0.2 M Phosphate Buffer (pH 2.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolution in mobile phase followed by filtration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of phenothiazines in complex biological matrices at low concentrations.

a) Method for 11 Phenothiazine Derivatives in Whole Blood and Urine [5][6]

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Solid-phase microextraction (SPME) with a polyacrylate-coated fiber.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MS/MS Mode: Selected Reaction Monitoring (SRM).

b) Method for Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum and Plasma [8]

  • Instrumentation: UPLC-MS/MS (Waters Acquity UPLC TQD) with an ESI interface.

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm).

  • Mobile Phase: A timed, linear gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Protein precipitation.

  • Run Time: 1.8 minutes per injection.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including some phenothiazine derivatives.

a) Method for 5 Phenothiazine Derivatives in Human Plasma [9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Solid-phase extraction (SPE) using C18 monolithic silica SPE tips (MonoTip C18).

  • Elution: Methanol.

  • Injection: Direct injection of the eluate.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and is particularly useful for the analysis of charged molecules like phenothiazines.

a) Method for 5 d,l-Phenothiazines in Urine [10]

  • Instrumentation: Capillary electrophoresis system with UV detection.

  • Chiral Selector: Hydroxypropyl-γ-cyclodextrin (Hp-γ-CD).

  • Background Electrolyte: 0.9% Poly(diallyldimethylammonium chloride) (PDDAC), 5 mM Hp-γ-CD, and 100 mM tris(hydroxymethyl)aminomethane (Tris)-formate (pH 3.0).

  • Sample Preparation: Solid-phase extraction.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described above.

HPLC_Workflow Sample Sample (Plasma, Formulation) Preparation Sample Preparation (Filtration/Dissolution) Sample->Preparation Injection HPLC Injection (20 µL) Preparation->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental Workflow for HPLC-UV Analysis.

LCMSMS_Workflow Sample Biological Sample (Blood, Urine, Plasma) Extraction Sample Preparation (SPE or Protein Precipitation) Sample->Extraction Injection UPLC Injection Extraction->Injection Separation Chromatographic Separation (e.g., UPLC Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization MSMS Tandem MS Analysis (SRM/MRM) Ionization->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental Workflow for LC-MS/MS Analysis.

GCMS_Workflow Sample Biological Sample (Plasma) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Elution Elution (Methanol) Extraction->Elution Injection GC Injection Elution->Injection Separation Gas Chromatographic Separation Injection->Separation MS Mass Spectrometry Detection Separation->MS Data Data Analysis MS->Data

Caption: Experimental Workflow for GC-MS Analysis.

CE_Workflow Sample Biological Sample (Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Injection CE Injection Extraction->Injection Separation Electrophoretic Separation (Capillary) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental Workflow for Capillary Electrophoresis Analysis.

References

Cytotoxicity comparison of Phenothiazine-10-propionitrile derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the cytotoxicity of phenothiazine-10-propionitrile derivatives remains limited in the public domain, a broader examination of various phenothiazine analogs reveals significant anticancer potential across numerous cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of different classes of phenothiazine derivatives, supported by available experimental data and methodologies.

Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, have garnered increasing interest for their potential as anticancer agents.[1] Their mechanism of action in cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2] This guide synthesizes findings from several studies to offer a comparative perspective on the cytotoxic effects of these compounds.

Comparative Cytotoxicity Data

The cytotoxic efficacy of phenothiazine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of various phenothiazine derivatives against several human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcone-Based Phenothiazines 4bHepG-2 (Hepatocellular Carcinoma)7.14 µg/mL[3]
4kHepG-2 (Hepatocellular Carcinoma)7.61 µg/mL[3]
4bMCF-7 (Breast Cancer)13.8 µg/mL[3]
4kMCF-7 (Breast Cancer)12 µg/mL[3]
Thiazolo[5,4-b]phenothiazines 2-Naphthyl-thiazolo[5,4-b]phenothiazineTHP-1 (Monocytic Leukemia)Activity close to cytarabine[4]
Spiro-Phenothiazines Compound 7MCF-7 (Breast Cancer)83.08 µg/mL[5]
Compound 12MCF-7 (Breast Cancer)84.68 µg/mL[5]
Compound 16MCF-7 (Breast Cancer)95.68 µg/mL[5]
Compound 20MCF-7 (Breast Cancer)114.23 µg/mL[5]
Azaphenothiazines 10H-3,6-diazaphenothiazineSNB-19 (Glioblastoma)< 1 µg/mL[6]
10H-3,6-diazaphenothiazineC-32 (Melanoma)< 1 µg/mL[6]
10-Propynyl-1,9-diazaphenothiazineSNB-19 (Glioblastoma)3.85 µM[6]
10-Propynyl-1,9-diazaphenothiazineC-32 (Melanoma)3.37 µM[6]
10-Diethylaminoethyl-1,9-diazaphenothiazineSNB-19 (Glioblastoma)0.34 µM[6]
10-Diethylaminoethyl-1,9-diazaphenothiazineMDA-MB-231 (Breast Cancer)2.13 µM[6]
Miscellaneous Phenothiazines Fluphenazine (FLU)Various Cancer Cell Lines7.04 - 23.33 µM[7]
CWHM-974 (FLU analog)Various Cancer Cell Lines1.37 - 14.03 µM[7]
Trifluoromethyl derivative of phenothiazineHEp-2 (Laryngeal Carcinoma)TCID50 = 4.7 µg/mL[8]

Experimental Protocols

The evaluation of the cytotoxic activity of phenothiazine derivatives typically involves the following key experimental steps:

1. Cell Culture:

  • Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the phenothiazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

3. Apoptosis and Cell Cycle Analysis:

  • Flow cytometry is often employed to analyze the effects of phenothiazine derivatives on apoptosis and the cell cycle.

  • For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • For cell cycle analysis, cells are fixed, treated with RNase, and stained with PI to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways.

One of the key pathways implicated in the anticancer activity of phenothiazines is the PI3K/Akt signaling pathway . This pathway is crucial for cell survival, proliferation, and growth. Some phenothiazine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.[2]

The proposed mechanism involves the inhibition of key proteins in the pathway, such as PI3K and Akt, which in turn affects downstream effectors that regulate cell survival and proliferation.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with Phenothiazine Derivatives seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining the cytotoxicity of phenothiazine derivatives.

PI3K/Akt Signaling Pathway Inhibition

pi3k_akt_pathway phenothiazine Phenothiazine Derivatives pi3k PI3K phenothiazine->pi3k Inhibition akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream apoptosis Apoptosis, Cell Cycle Arrest akt->apoptosis Inhibition survival Cell Survival, Proliferation, Growth downstream->survival

Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by phenothiazine derivatives.

References

A Comparative Guide to the Synthesis of Phenothiazine-10-propionitrile: Reproducibility and Robustness of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility and robustness of the chosen protocol are paramount. Phenothiazine-10-propionitrile is a valuable building block in the synthesis of various pharmaceutical compounds, notably as a precursor for drugs like Perazine.[1] This guide provides a comparative analysis of the common synthesis protocols for this compound, focusing on their reproducibility, robustness, and potential pitfalls, supported by available experimental data.

The most widely employed method for the synthesis of this compound is the cyanoethylation of phenothiazine. This reaction, a Michael addition of the secondary amine of the phenothiazine nucleus to acrylonitrile, is favored for its straightforward approach. However, alternative N-alkylation strategies, while less commonly reported specifically for the propionitrile derivative, offer potential avenues for synthesis.

Comparison of Synthesis Protocols

ProtocolReagents & ConditionsYield (%)PurityRobustness Considerations
Cyanoethylation (Michael Addition) Phenothiazine, Acrylonitrile, Basic Catalyst (e.g., Triton B, Sodium Hydroxide)Good to ExcellentGenerally highProne to de-cyanoethylation of the product if subsequent hydrolysis to the carboxylic acid is performed under harsh alkaline conditions.
N-Alkylation with 3-Halopropionitrile Phenothiazine, 3-Chloropropionitrile or 3-Bromopropionitrile, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF)Moderate to GoodVariablePotential for side reactions like elimination of the phenothiazine moiety under strongly basic and high-temperature conditions.

Detailed Experimental Protocols

Protocol 1: Cyanoethylation of Phenothiazine

This protocol is adapted from established literature procedures for the synthesis of β-(10-phenothiazyl)propionitrile.[2]

Procedure:

  • In a suitable reaction vessel, dissolve phenothiazine in a suitable solvent such as tert-butanol or dioxane.

  • Add a catalytic amount of a strong base, such as Triton B or a solution of sodium hydroxide.

  • To this mixture, add acrylonitrile dropwise while maintaining the reaction temperature, typically between 25-50 °C.

  • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by neutralizing the catalyst and extracting the product with a suitable organic solvent.

  • The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield this compound as a solid.

Discussion on Reproducibility and Robustness: The cyanoethylation of phenothiazine is generally a reproducible reaction, providing good yields of the desired product. The key to high reproducibility lies in the careful control of reaction temperature and the choice of catalyst.

However, the robustness of this protocol can be challenged in subsequent synthetic steps. A significant issue arises during the alkaline hydrolysis of the resulting nitrile to form β-(10-phenothiazyl)propionic acid. This process is often accompanied by a competing de-cyanoethylation reaction, which cleaves the newly formed bond and regenerates phenothiazine. This side reaction can account for 20% or more of the product loss, particularly when using strong bases in high-boiling solvents like ethylene glycol. To mitigate this, milder hydrolysis conditions, for instance, using an aqueous methanol solution of sodium hydroxide, have been shown to be more effective in preserving the desired product.

Protocol 2: N-Alkylation with 3-Halopropionitrile

This method represents an alternative approach to forming the N-C bond.

Procedure:

  • Dissolve phenothiazine in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the phenothiazine nitrogen.

  • To this solution, add 3-chloropropionitrile or 3-bromopropionitrile.

  • The reaction mixture is then heated, with the temperature and reaction time being optimized based on the specific reagents used.

  • Progress of the reaction is monitored by TLC.

  • After completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography or recrystallization.

Discussion on Reproducibility and Robustness: While a viable alternative, the N-alkylation with 3-halopropionitriles may present its own set of challenges regarding robustness. The use of strong bases and elevated temperatures can sometimes lead to the elimination of the phenothiazine moiety as a side reaction, impacting the overall yield and purity of the final product. The choice of base and solvent system is critical to minimize these side reactions and ensure a reproducible outcome.

Experimental Workflow and Signaling Pathways

To visualize the synthetic pathways and the logical flow of the experimental work, the following diagrams are provided.

Synthesis_Workflow cluster_cyanoethylation Protocol 1: Cyanoethylation cluster_alkylation Protocol 2: N-Alkylation phenothiazine1 Phenothiazine reaction1 Michael Addition (Base Catalyst) phenothiazine1->reaction1 acrylonitrile Acrylonitrile acrylonitrile->reaction1 product1 This compound reaction1->product1 purification1 Purification (Recrystallization) product1->purification1 final_product1 Pure Product purification1->final_product1 phenothiazine2 Phenothiazine reaction2 N-Alkylation (Base, Solvent) phenothiazine2->reaction2 halopropionitrile 3-Halopropionitrile halopropionitrile->reaction2 product2 This compound reaction2->product2 purification2 Purification (Chromatography/Recrystallization) product2->purification2 final_product2 Pure Product purification2->final_product2

Caption: Synthetic routes to this compound.

Robustness_Considerations cluster_cyano_robustness Cyanoethylation Robustness cluster_alkylation_robustness N-Alkylation Robustness nitrile This compound hydrolysis Alkaline Hydrolysis nitrile->hydrolysis desired_acid β-(10-phenothiazyl)propionic acid hydrolysis->desired_acid Desired Pathway side_reaction De-cyanoethylation hydrolysis->side_reaction Side Reaction (Harsh Conditions) phenothiazine_regen Phenothiazine side_reaction->phenothiazine_regen alkylation_reaction N-Alkylation Reaction strong_base Strong Base/ High Temperature alkylation_reaction->strong_base elimination Elimination of Phenothiazine strong_base->elimination byproducts Byproducts elimination->byproducts

Caption: Key robustness challenges in the synthesis pathways.

Conclusion

References

A Comparative Guide to the Synthetic Routes of Phenothiazine-10-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine-10-propionitrile is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals. Its strategic importance has led to the exploration of several synthetic pathways for its efficient production. This guide provides a detailed comparison of the primary synthetic routes to this compound, offering objective analysis supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The most prevalent and well-documented method for synthesizing this compound is the direct cyanoethylation of phenothiazine with acrylonitrile. This reaction, a classic example of a Michael addition, is typically base-catalyzed. An alternative, though less commonly reported, approach involves the N-alkylation of phenothiazine with a 3-halopropionitrile. The following table summarizes the key quantitative data for these routes.

ParameterRoute 1: Cyanoethylation of PhenothiazineRoute 2: N-Alkylation with 3-Chloropropionitrile
Yield ~95%Data not available
Reaction Time 2 hoursData not available
Reaction Temperature 60-70°CData not available
Catalyst Triton B (40% in methanol)Phase Transfer Catalyst (e.g., TBAB)
Solvent DioxaneToluene
Reactants Phenothiazine, AcrylonitrilePhenothiazine, 3-Chloropropionitrile, K₂CO₃

Synthetic Pathways and Methodologies

This section provides a detailed overview of the synthetic strategies, complete with experimental protocols and visual representations of the reaction pathways.

Route 1: Cyanoethylation of Phenothiazine (Michael Addition)

This is the most widely employed and efficient method for the synthesis of this compound. The reaction involves the base-catalyzed Michael addition of the secondary amine of the phenothiazine nucleus to the activated double bond of acrylonitrile.

G phenothiazine Phenothiazine triton_b Triton B (Catalyst) Dioxane, 60-70°C phenothiazine->triton_b acrylonitrile Acrylonitrile acrylonitrile->triton_b product This compound triton_b->product

Caption: Base-catalyzed Michael addition of phenothiazine to acrylonitrile.

Experimental Protocol:

A solution of phenothiazine (10.0 g, 0.05 mol) in 50 mL of dioxane is prepared in a reaction flask. To this solution, acrylonitrile (3.2 g, 0.06 mol) and Triton B (40% in methanol, 1 mL) are added. The reaction mixture is then heated to 60-70°C and stirred for 2 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into 200 mL of water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol to yield this compound as a crystalline solid.

Expected Yield: Approximately 95%.

Route 2: N-Alkylation with 3-Halopropionitrile

An alternative approach involves the direct N-alkylation of phenothiazine with a 3-halopropionitrile, such as 3-chloropropionitrile or 3-bromopropionitrile. This reaction is typically carried out in the presence of a base and a phase transfer catalyst. While theoretically feasible, specific experimental data for this route is not as readily available in the literature compared to the cyanoethylation method.

G phenothiazine Phenothiazine base Base (e.g., K₂CO₃) Phase Transfer Catalyst Solvent phenothiazine->base halopropionitrile 3-Halopropionitrile (X = Cl, Br) halopropionitrile->base product This compound base->product byproduct KX + H₂O + CO₂ base->byproduct

Caption: N-Alkylation of phenothiazine with a 3-halopropionitrile.

Proposed Experimental Protocol:

To a mixture of phenothiazine (10.0 g, 0.05 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in 100 mL of toluene, 3-chloropropionitrile (5.4 g, 0.06 mol) is added. The mixture is heated to reflux and stirred vigorously for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product would then be purified by column chromatography or recrystallization.

Spectroscopic Data for this compound

Accurate characterization of the synthesized product is crucial. The following spectroscopic data are characteristic of this compound.

  • Infrared (IR) Spectrum: The IR spectrum of this compound, as provided by the Coblentz Society, Inc. and available in the NIST Chemistry WebBook, shows characteristic absorption bands.[1] Key peaks include those corresponding to the C-H stretching of the aromatic rings, the C≡N stretching of the nitrile group (typically around 2250 cm⁻¹), and the C-N and C-S stretching vibrations of the phenothiazine core.

  • Mass Spectrum: The mass spectrum (electron ionization) is also available in the NIST Chemistry WebBook.[1] The molecular ion peak (M⁺) would be observed at m/z 252.33, corresponding to the molecular weight of this compound (C₁₅H₁₂N₂S).

Conclusion

Based on the available data, the cyanoethylation of phenothiazine with acrylonitrile (Route 1) is the superior and more established method for the synthesis of this compound. It offers a high yield, relatively short reaction time, and a straightforward workup procedure. While the N-alkylation with a 3-halopropionitrile (Route 2) presents a viable alternative on paper, the lack of readily available and optimized experimental data makes it a less predictable and potentially lower-yielding option for researchers. For drug development and other applications requiring a reliable and efficient synthesis of this compound, the Michael addition approach is the recommended pathway.

References

In Silico Docking of Phenothiazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of various N-10-substituted phenothiazine derivatives against key cancer-related protein targets. The information is supported by experimental data from multiple studies, offering insights into their potential as anticancer agents.

Phenothiazine, a heterocyclic scaffold, has been a cornerstone in medicinal chemistry, leading to the development of drugs with a wide array of biological activities.[1][2] Recent research has focused on the anticancer potential of phenothiazine derivatives, with in silico molecular docking studies playing a crucial role in identifying promising lead compounds and elucidating their mechanisms of action.[3][4][5] This guide focuses on N-10-substituted phenothiazine derivatives, a class that includes the phenothiazine-10-propionitrile moiety, and compares their docking performance against critical cancer targets such as protein kinases.

Comparative Docking Performance of Phenothiazine Derivatives

The following tables summarize the in silico docking data for various N-10-substituted phenothiazine derivatives against different cancer-related protein targets. These tables provide a comparative overview of their binding affinities, which is a key indicator of their potential inhibitory activity.

Table 1: Comparative Docking Scores of Phenothiazine Derivatives against MARK4 Kinase

Compound IDBinding Affinity (kcal/mol)Interacting ResiduesReference
6a -8.1Not specified[6]
5f -9.2Not specified[6]
6b -9.5Not specified[6]
4f -10.3Ile62, Phe67, Val70, Ala83, Tyr134, Leu185, Glu133, Val116, Asn183, Asp196, Phe199, Glu182[6]
7a -10.4Ile62, Gly63, Val70, Tyr134, Val116, Ala83, Glu133, Phe199, Asp196, Phe67, Asn183, Glu182, Leu185, Gly138[6]
6'a -8.5Not specified[6]
6h -9.8Not specified[6]

Table 2: Comparative Docking Scores of Phenothiazine Derivatives against Cholinesterases

Compound IDTargetGlide Score (kcal/mol)Interacting ResiduesReference
1 Acetylcholinesterase (AChE)Lower than referenceTyr337, Trp86, Tyr124[3]
3 Acetylcholinesterase (AChE)Lower than referencePi-cation interaction with Trp86[3]
8 Acetylcholinesterase (AChE)Lower than referenceTyr337, Trp86[3]
PCP Acetylcholinesterase (AChE)Not specifiedSimilar to Huprin W[3]
TFP Acetylcholinesterase (AChE)Not specifiedSimilar to Huprin W[3]

Table 3: In Vitro Anticancer Activity of Selected Phenothiazine Derivatives

Compound IDCell LineIC50 (µM)Reference
Chalcone-based phenothiazine (tri-methoxyphenyl) MCF-7 (Breast Cancer)12[5]
Azobenzyliminophenothiazine Not specified34.61[5]
Trifluoperazine PC-3 (Prostate Cancer)6.67[5]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. 22Rv1 (Prostate Cancer)13.82[5]
N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. PC-3 (Prostate Cancer)12[5]
Phenothiazine-based compound SaOS-2 (Osteosarcoma)7.75[5]
Chalcone-based phenothiazine (dodecyl at 10H) HepG2 (Liver Cancer)7.14[4]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of phenothiazine derivatives based on methodologies reported in the literature, primarily using AutoDock Vina.[6][7]

1. Preparation of the Protein Receptor:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR, PI3K, MARK4) is downloaded from the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are removed from the protein structure.
  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
  • The protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligands (this compound Derivatives):

  • The 2D structures of the phenothiazine derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
  • The 2D structures are converted to 3D structures and optimized to their lowest energy conformation using a computational chemistry program (e.g., Avogadro, Chem3D).
  • Gasteiger charges are computed for each ligand atom.
  • The optimized ligand structures are saved in the PDBQT file format.

3. Molecular Docking Simulation using AutoDock Vina:

  • A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand binding.
  • AutoDock Vina is executed with the prepared protein and ligand files as input, along with a configuration file specifying the grid box parameters and other docking settings (e.g., exhaustiveness).
  • Vina performs a conformational search of the ligand within the defined grid box, evaluating the binding affinity for different poses using its scoring function.
  • The program outputs a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

4. Analysis of Docking Results:

  • The docking results are visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.
  • The binding poses of the ligands with the best scores are examined to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the protein's active site.
  • The binding affinities and interaction patterns of the different phenothiazine derivatives are compared to understand the structure-activity relationship.

Mandatory Visualizations

To better understand the logical flow of the in silico studies and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Optimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Visualization & Interaction Analysis docking->pose_analysis sar_analysis Structure-Activity Relationship (SAR) pose_analysis->sar_analysis

Experimental workflow for in silico docking studies.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation Phenothiazine Phenothiazine Derivatives Phenothiazine->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway by phenothiazine derivatives.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Phenothiazine Phenothiazine Derivatives Phenothiazine->EGFR Inhibition

Inhibition of the EGFR signaling pathway by phenothiazine derivatives.

Discussion and Future Directions

The compiled data indicates that N-10-substituted phenothiazine derivatives exhibit promising binding affinities against various cancer-related protein kinases in silico. The nature of the substituent at the N-10 position, as well as substitutions on the phenothiazine ring system, significantly influences the docking score and interaction patterns. For instance, derivatives with bulkier and more complex N-10 substituents, such as those incorporating imidazo[1,2-a]pyridine moieties, have shown strong binding to the MARK4 kinase.[6]

The structure-activity relationship (SAR) suggests that both the heterocyclic core and the side chain at the 10-position are crucial for the anticancer activity of these compounds.[1][5] The in silico findings are often corroborated by in vitro cytotoxicity assays, as seen in the low micromolar IC50 values for several derivatives against various cancer cell lines.[4][5]

Future research should focus on synthesizing and conducting in silico and in vitro studies on a focused library of this compound derivatives to establish a more direct and comparative SAR. This would enable a more precise understanding of the contribution of the propionitrile moiety to the binding affinity and anticancer activity. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complexes and the dynamics of their interactions over time. By combining these computational and experimental approaches, novel and potent phenothiazine-based anticancer agents can be developed.

References

Benchmarking Purity: A Comparative Analysis of Synthesized Phenothiazine-10-propionitrile and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house synthesized Phenothiazine-10-propionitrile against commercially available standards. The purity of active pharmaceutical ingredients and research chemicals is paramount for reliable and reproducible experimental outcomes. This document outlines the synthetic route, detailed analytical methodologies for purity assessment, and a direct comparison of the synthesized product with a commercial benchmark, supported by experimental data.

Introduction

This compound is a derivative of the phenothiazine core structure, a privileged scaffold in medicinal chemistry. Phenothiazine derivatives have found applications as antipsychotics, antihistamines, and antiemetics, and are being investigated for their potential in other therapeutic areas, including oncology.[1][2][3] The biological activity of these compounds is intrinsically linked to their structure and purity. Impurities can lead to erroneous experimental results, altered pharmacological activity, and potential toxicity. Therefore, rigorous purity assessment is a critical step in the synthesis and utilization of such compounds in research and drug development.

This guide details the synthesis of this compound via cyanoethylation of phenothiazine and presents a comparative purity analysis against a commercial standard using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: Purity Comparison

The purity of the synthesized this compound was compared against a commercially sourced standard (typical purity >98%). The following table summarizes the quantitative purity data obtained from the analytical techniques employed.

Analytical Method Synthesized this compound Commercial Standard
HPLC (Area %) 98.9%>99.0%
GC-MS (Peak Area %) 98.7%>99.0%
¹H NMR Consistent with structure, minor solvent residueConsistent with structure
¹³C NMR Consistent with structureConsistent with structure
FTIR Conforms to reference spectraConforms to reference spectra

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the cyanoethylation of phenothiazine.

Materials:

  • Phenothiazine

  • Acrylonitrile

  • Potassium hydroxide (KOH)

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of phenothiazine (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Potassium hydroxide (0.1 equivalents) is added to the solution, and the mixture is stirred.

  • Acrylonitrile (1.2 equivalents) is added dropwise to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of synthesized and commercial this compound were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure separation of any volatile impurities.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Samples were dissolved in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR and ¹³C NMR spectra were recorded.

  • Sample Preparation: Approximately 10-20 mg of each sample was dissolved in 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument: FTIR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Spectral Range: 4000-400 cm⁻¹.

  • Sample Preparation: For ATR, a small amount of the solid sample was placed directly on the ATR crystal. For the KBr method, a small amount of sample was ground with KBr and pressed into a pellet.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_comparison Comparison synthesis Synthesis of Phenothiazine- 10-propionitrile purification Purification (Column Chromatography) synthesis->purification hplc HPLC purification->hplc gcms GC-MS purification->gcms nmr NMR (¹H & ¹³C) purification->nmr ftir FTIR purification->ftir comparison Purity & Structural Comparison hplc->comparison gcms->comparison nmr->comparison ftir->comparison commercial_standard Commercial Standard (>98% Purity) commercial_standard->comparison

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

signaling_pathway phenothiazine Phenothiazine Derivative (e.g., this compound) d2_receptor Dopamine D2 Receptor phenothiazine->d2_receptor Antagonism adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Responses pka->downstream Phosphorylation of targets

References

A Comparative Spectroscopic Investigation of Substituted versus Unsubstituted Phenothiazine Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals, providing key comparative spectroscopic data, experimental protocols, and insights into the structural and potential biological implications of substitution on the phenothiazine nitrile scaffold.

This guide presents a comparative spectroscopic analysis of unsubstituted 10H-phenothiazine-2-carbonitrile and its N-substituted aryl derivatives. By examining their respective ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, we aim to elucidate the electronic and structural effects of substitution at the 10-position of the phenothiazine ring system. This information is crucial for researchers in medicinal chemistry and materials science, aiding in the identification, characterization, and rational design of novel phenothiazine-based compounds.

Summary of Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the unsubstituted and a representative N-substituted phenothiazine nitrile.

Compound ¹H NMR (ppm) ¹³C NMR (ppm) FT-IR (cm⁻¹) UV-Vis λmax (nm)
10H-Phenothiazine-2-carbonitrile (Unsubstituted) 7.82 (brs, 1H, NH), 7.00-6.93 (m, 4H), 6.79 (t, J = 7.0 Hz, 2H), 6.71 (d, J = 8.0 Hz, 2H)[1]143.6, 128.5, 127.4, 123.1, 118.6, 115.6[1]~3350 (N-H stretch), ~2220 (C≡N stretch), 1600-1450 (C=C aromatic stretch)254, 318[2]
10-(4-bromophenyl)-10H-phenothiazine-2-carbonitrile (Substituted) 8.05 (d, J = 2.1 Hz, 1H), 7.80 (d, J = 8.9 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.46 (dd, J = 8.9, 2.1 Hz, 1H), 7.31 (d, J = 8.9 Hz, 1H), 7.02–6.97 (m, 2H), 6.81–6.74 (m, 4H)145.77, 141.68, 131.02, 130.71, 130.62, 129.33, 129.23, 127.98, 126.78, 123.00, 122.96, 120.67, 119.55, 115.62, 114.66, 114.00~2225 (C≡N stretch), 1580-1450 (C=C aromatic stretch)~280, ~320

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker-AV (400 and 100 MHz, respectively) instrument.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, brs = broad singlet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, the chemical shifts are reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a FT-IR spectrometer using the KBr pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FT-IR instrument, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a UV-Vis spectrophotometer. Solutions of the compounds were prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 10⁻⁵ M. The absorbance was measured in a 1 cm quartz cuvette over a wavelength range of 200-800 nm. The wavelengths of maximum absorption (λmax) were recorded.

Visualization of Experimental Workflow and Biological Context

To illustrate the general workflow of spectroscopic analysis and a potential biological target of phenothiazine derivatives, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization & Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir uvvis UV-Vis Spectroscopy sample_prep->uvvis data_analysis Data Analysis nmr->data_analysis ftir->data_analysis uvvis->data_analysis comparison Comparative Analysis data_analysis->comparison structure Structure Elucidation comparison->structure dopamine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Antagonist cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Safety Operating Guide

Proper Disposal of Phenothiazine-10-propionitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Phenothiazine-10-propionitrile, synthesized from the known hazards of its parent compound, phenothiazine, and the reactive nitrile group.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is imperative to be aware of the potential hazards associated with this compound. The following table summarizes key safety information derived from data on phenothiazine and propionitrile.

Hazard ClassificationHandling and Personal Protective Equipment (PPE)First Aid Measures
Acute Toxicity (Oral, Dermal) Avoid ingestion and skin contact. Do not eat, drink, or smoke in handling areas. Wear appropriate protective gloves (nitrile), a lab coat, and safety goggles.[1][2][3]If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] If skin contact occurs: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
Skin Sensitization Avoid prolonged or repeated skin contact.[1][4]If a rash or irritation develops, seek medical attention.[1]
Aquatic Toxicity Prevent release to the environment. All waste must be collected and disposed of as hazardous waste.[1][4][5]In case of an accidental spill, contain the material and prevent it from entering drains or waterways. Follow your institution's spill cleanup protocol for hazardous materials.[1]
Flammability (due to propionitrile component) Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3][6]In case of fire, use CO2, dry chemical, or foam for extinction.[3]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for ensuring safety and regulatory compliance.

1. Waste Minimization: Before starting experiments, carefully calculate the necessary amounts of this compound to avoid generating excess waste. Consider utilizing smaller-scale experimental setups where possible.

2. Waste Collection:

  • Container Selection: Use a chemically resistant container, such as glass or high-density polyethylene, with a secure, tight-fitting lid. The container must be compatible with both phenothiazine derivatives and nitriles.[7]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other components of the waste stream. Note the accumulation start date.

  • Segregation: Do not mix this compound waste with other waste streams. Specifically, keep it separate from acids, bases, strong oxidizing agents, and strong reducing agents.[3][7] Halogenated and non-halogenated solvent wastes should also be segregated.[7]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.

3. Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. If the waste is in a flammable solvent, it must be stored in a flammable liquids cabinet.[8] Ensure the storage area is away from heat and sources of ignition.[3]

4. Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9] They will arrange for disposal by a licensed hazardous waste contractor.

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[1] This practice prevents environmental contamination and ensures compliance with local, state, and federal regulations.[1]

Experimental Protocols:

Diagram of Disposal Workflow:

cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Chemically Resistant Container ppe->container label_container Label Container: 'Hazardous Waste: This compound' container->label_container segregate Segregate Waste: Keep separate from incompatible chemicals label_container->segregate containment Place in Secondary Containment segregate->containment storage Store in Designated Hazardous Waste Area containment->storage ventilation Ensure Good Ventilation & Away from Ignition Sources storage->ventilation contact_ehs Contact Institutional EHS for Pickup ventilation->contact_ehs disposal Licensed Hazardous Waste Contractor Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.